9''-Methyl salvianolate B
Description
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Properties
Molecular Formula |
C37H32O16 |
|---|---|
Molecular Weight |
732.6 g/mol |
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)52-37(49)32-31-19(4-10-24(41)34(31)53-33(32)20-5-9-23(40)27(44)16-20)6-11-30(45)51-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32-,33+/m1/s1 |
InChI Key |
REHAMWBRZKUHPN-CNJKJOQLSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)[C@H]2[C@@H](OC3=C(C=CC(=C23)/C=C/C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C2C(OC3=C(C=CC(=C23)C=CC(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
Foundational & Exploratory
9''-Methyl Salvianolate B: A Technical Guide to its Discovery and Isolation from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
Abstract
9''-Methyl salvianolate B is a phenolic acid derivative isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It includes a summary of its physicochemical properties, general isolation methodologies, and known biological activities. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a rich source of bioactive compounds, which are broadly classified into two categories: lipophilic diterpenoid quinones (tanshinones) and hydrophilic phenolic acids.[1][2] The phenolic acids, including salvianolic acids, are recognized for their potent antioxidant and anti-inflammatory properties. This compound is a methylated derivative of salvianolate B, a major and well-studied component of Danshen.[1] Its discovery has expanded the known chemical diversity of S. miltiorrhiza and pointed to the potential for unique biological activities conferred by its structural modification.
Discovery and Physicochemical Properties
The initial identification of this compound was reported by Zeng et al. in 2006 through the use of high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS/MS) for the comprehensive analysis of phenolic constituents in Radix Salviae Miltiorrhizae.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C37H32O16 | [4] |
| Molecular Weight | 732.64 g/mol | [4] |
| CAS Number | 1167424-31-8 | [4] |
| Appearance | White to light yellow solid | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | [5] |
Isolation and Purification from Salvia miltiorrhiza
General Experimental Protocol for Phenolic Acid Extraction
This protocol represents a generalized approach based on common techniques for extracting phenolic compounds from Salvia miltiorrhiza.
1. Plant Material Preparation:
-
Dried roots of Salvia miltiorrhiza are pulverized into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Solvent Extraction: The powdered root material is typically extracted with a polar solvent. Common choices include aqueous ethanol or methanol solutions (e.g., 70-80% ethanol).[6]
-
Extraction Techniques:
-
Heat Reflux Extraction: The plant material is boiled in the solvent under reflux for a specified period (e.g., 1-2 hours) to enhance extraction efficiency. This process is often repeated multiple times to maximize the yield of target compounds.[6]
-
Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, which can reduce extraction time and solvent consumption.
-
Vortex-Assisted Matrix Solid-Phase Dispersion (VA-MSPD): This method involves blending the sample with a solid support and a solvent, followed by vortexing to facilitate the extraction of target compounds.
-
3. Crude Extract Preparation:
-
The resulting mixture is filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure to yield a crude extract.
4. Purification:
-
Macroporous Resin Chromatography: The crude extract is often subjected to column chromatography using macroporous resins (e.g., AB-8) to separate the phenolic acids from other components. Elution is typically performed with a gradient of ethanol in water.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a crucial final step for the isolation and purification of individual compounds like this compound to a high degree of purity. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol, acetonitrile, water, and an acidifier like formic acid.
5. Structural Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow Diagram
Caption: General experimental workflow for the isolation of this compound.
Biological Activities and Potential Signaling Pathways
This compound is reported to possess antioxidant and anti-inflammatory properties, with potential applications in the management of cardiovascular and neurodegenerative diseases.[1] While specific signaling pathways for this compound are still under investigation, the mechanisms of action for structurally related salvianolic acids, such as salvianolic acid B, have been studied more extensively and may provide insights.
Table 2: Summary of Reported Biological Activities and Potential Signaling Pathways of Related Salvianolic Acids
| Biological Activity | Potential Signaling Pathway | Target | Reference |
| Anti-inflammatory | NF-κB Signaling | Inhibition of NF-κB activation | [7] |
| Nrf2/HO-1 Pathway | Upregulation of Nrf2 and HO-1 expression | [7] | |
| Neuroprotection | Caspase-3 Signaling | Inhibition of Caspase-3 activity | [8] |
| ERK Signaling | Activation of ERK pathway | ||
| Nrf2 Signaling | Activation of Nrf2 pathway | [9] | |
| Antioxidant | Free Radical Scavenging | Direct scavenging of reactive oxygen species | [1] |
Potential Anti-inflammatory Signaling Pathway
Based on the activity of related compounds, a potential anti-inflammatory mechanism for this compound could involve the modulation of the NF-κB and Nrf2 pathways.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
Conclusion
This compound is a noteworthy phenolic constituent of Salvia miltiorrhiza with potential therapeutic value. While its initial discovery has been documented, further research is required to establish detailed and optimized isolation protocols, quantify its presence in the plant, and fully elucidate its mechanisms of action through specific signaling pathways. This guide provides a summary of the current knowledge to facilitate future investigations into this promising natural product.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Recent developments in Salvia miltiorrhiza polysaccharides: Isolation, purification, structural characteristics and biological activities [frontiersin.org]
- 3. Modules of co-regulated metabolites in turmeric (Curcuma longa) rhizome suggest the existence of biosynthetic modules in plant specialized metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9'''methyl salvianolate b — TargetMol Chemicals [targetmol.com]
- 6. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Biosynthesis of 9''-Methyl Salvianolate B in Danshen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of salvianolic acids in Salvia miltiorrhiza (Danshen), with a specific focus on the formation of salvianolic acid B (SAB) and its methylated derivative, 9''-Methyl salvianolate B. This document details the enzymatic steps from primary metabolites to the complex phenolic compounds, presenting available quantitative data, detailed experimental protocols for key enzymes, and visual representations of the metabolic pathways and experimental workflows. While significant progress has been made in elucidating the biosynthesis of salvianolic acid B, the final step leading to this compound is proposed based on current understanding and requires further investigation. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.
Introduction
Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1] The therapeutic effects of Danshen are attributed to a variety of bioactive compounds, primarily the lipophilic tanshinones and the hydrophilic salvianolic acids.[1] Among the salvianolic acids, salvianolic acid B (SAB) is one of the most abundant and pharmacologically active components, known for its potent antioxidant and cardioprotective properties.[2]
Recent phytochemical investigations of Danshen have also identified methylated derivatives of salvianolic acids, including this compound.[3] These modifications can significantly alter the bioactivity and pharmacokinetic properties of the parent compounds. Understanding the complete biosynthetic pathway of these molecules is crucial for optimizing their production through metabolic engineering or synthetic biology approaches.
This guide synthesizes the current knowledge on the biosynthesis of salvianolic acid B and proposes a putative pathway for the formation of this compound, providing researchers with the necessary background, data, and methodologies to further explore this complex metabolic network.
The Biosynthetic Pathway of Salvianolic Acid B
The biosynthesis of salvianolic acid B in Salvia miltiorrhiza is a complex process that involves the convergence of two primary metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway.
The Phenylpropanoid Pathway
This pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA, a key intermediate.
-
Step 1: Phenylalanine Ammonia-Lyase (PAL) : PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This is a crucial regulatory point in the phenylpropanoid pathway.[4]
-
Step 2: Cinnamate-4-Hydroxylase (C4H) : C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid.[5]
-
Step 3: 4-Coumarate:CoA Ligase (4CL) : 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[6]
The Tyrosine-Derived Pathway
This pathway begins with the amino acid L-tyrosine and generates 3,4-dihydroxyphenyllactic acid (Danshensu), the second precursor for salvianolic acid biosynthesis.
-
Step 1: Tyrosine Aminotransferase (TAT) : TAT catalyzes the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPP).[7]
-
Step 2: Hydroxyphenylpyruvate Reductase (HPPR) : HPPR reduces 4-HPP to 4-hydroxyphenyllactic acid (4-HPL).[8]
-
Step 3: Hydroxylation to Danshensu : 4-HPL is further hydroxylated to form 3,4-dihydroxyphenyllactic acid (Danshensu). The specific enzyme responsible for this step has not been definitively identified but is presumed to be a cytochrome P450 enzyme.
Condensation and Dimerization to Salvianolic Acid B
-
Step 4: Rosmarinic Acid Synthase (RAS) : Rosmarinic acid synthase, a member of the BAHD acyltransferase family, catalyzes the esterification of 4-coumaroyl-CoA and Danshensu to form rosmarinic acid.[9]
-
Step 5: Oxidative Dimerization by Laccase (LAC) : It is proposed that salvianolic acid B is formed through the oxidative dimerization of two molecules of rosmarinic acid. Laccases are thought to catalyze this reaction, though the specific isoforms and the precise mechanism are still under investigation.[10]
Putative Biosynthesis of this compound
The biosynthesis of this compound is hypothesized to be the final step in the pathway, involving the methylation of salvianolic acid B.
-
Proposed Step 6: O-Methyltransferase (OMT) : An O-methyltransferase is proposed to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 9''-hydroxyl group of salvianolic acid B, yielding this compound. While studies on rat liver enzymes have shown that catechol-O-methyltransferases (COMTs) can methylate salvianolic acids, the specific OMT responsible for this reaction in Salvia miltiorrhiza has not yet been identified. Further research is needed to isolate and characterize this enzyme.
Visualization of the Biosynthetic Pathway
Overall Biosynthetic Pathway
References
- 1. The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 4. The phenylalanine ammonia-lyase gene family in Salvia miltiorrhiza: genome-wide characterization, molecular cloning and expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular cloning and characterization of rosmarinic acid biosynthetic genes and rosmarinic acid accumulation in Ocimum basilicum L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS [frontiersin.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | Genome-Wide Identification and Characterization of Salvia miltiorrhiza Laccases Reveal Potential Targets for Salvianolic Acid B Biosynthesis [frontiersin.org]
An In-depth Technical Guide to 9''-Methyl Salvianolate B: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
9''-Methyl salvianolate B is a bioactive phenolic acid and a derivative of salvianolic acid B, naturally occurring in the roots of Salvia miltiorrhiza Bunge (Danshen). This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It includes a summary of its known biological activities, with a focus on its potential antioxidant and anti-inflammatory mechanisms. Detailed experimental methodologies for identification and a proposed signaling pathway are also presented to support further research and development.
Chemical Structure and Properties
This compound, also known as 9'-Methyl lithospermate B, is a complex ester composed of danshensu (B613839) (3-(3,4-dihydroxyphenyl)lactic acid) and a caffeic acid trimer. The methylation at the 9''-position distinguishes it from its parent compound, salvianolic acid B.
Chemical Formula: C₃₇H₃₂O₁₆[1]
Molecular Weight: 732.65 g/mol [1]
CAS Number: 1167424-31-8[1]
Appearance: White to light yellow solid[2]
Solubility: Soluble in DMSO, methanol, and ethanol.[3]
The chemical structure, including its stereochemistry, is presented in Figure 1. The SMILES notation for the compound is COC(=O)--INVALID-LINK--OC(=O)/C=C/C2=C3--INVALID-LINK--O)C4=CC(=C(C=C4)O)O">C@HC(=O)O--INVALID-LINK--C(=O)O.[1]
Figure 1. Chemical Structure of this compound.
Stereochemistry
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in Table 1. This data is essential for the identification and quantification of the compound in various matrices.
| Parameter | Value | Reference |
| Molecular Formula | C₃₇H₃₂O₁₆ | [1] |
| Molecular Weight | 732.65 g/mol | [1] |
| CAS Number | 1167424-31-8 | [1] |
| Appearance | White to light yellow solid | [2] |
| Purity | ≥98% (by HPLC) | |
| UV λmax | Not available | |
| ¹H NMR Data | Consistent with structure | |
| ¹³C NMR Data | Not available | |
| Mass Spectrometry | ESI-MS/MS fragmentation data available | [4] |
Note: Detailed NMR chemical shifts and coupling constants are not publicly available in the searched literature. Researchers should refer to the original isolation paper or acquire a certified reference standard for detailed spectroscopic analysis.
Experimental Protocols
Isolation and Purification
This compound is a naturally derived phenolic acid compound, specifically a methylated derivative, extracted from the roots of Salvia miltiorrhiza.[1] A general workflow for the isolation and purification of salvianolic acids from Salvia miltiorrhiza is presented below. The specific protocol for this compound may vary.
Identification by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a standard method for the identification of this compound in complex mixtures.
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Precursor Ion: [M-H]⁻ at m/z 731.16
-
Product Ions: Key fragments include m/z 533.11 and 339.05.[4]
Biological Activity and Potential Mechanism of Action
The biological activities of this compound are not extensively studied, but based on its structural similarity to salvianolic acid B, it is believed to possess significant antioxidant and anti-inflammatory properties.[1] These activities are likely mediated through the modulation of key signaling pathways involved in cellular stress and inflammation.
Antioxidant Activity
The phenolic hydroxyl groups in the structure of this compound are expected to be potent radical scavengers, contributing to its antioxidant effects. The proposed mechanism involves the donation of a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage to cellular components.
Anti-inflammatory Activity
The anti-inflammatory effects of salvianolic acids are often attributed to their ability to modulate pro-inflammatory signaling pathways. While direct evidence for this compound is limited, studies on salvianolic acid B have shown inhibition of the NF-κB and MAPK signaling pathways. It is plausible that this compound shares a similar mechanism of action. A proposed signaling pathway for the anti-inflammatory and antioxidant effects is depicted below.
References
Biological Activity Screening of 9''-Methyl Salvianolate B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid compound and a methylated derivative of salvianolate B, naturally occurring in the roots of Salvia miltiorrhiza (Danshen).[1] This plant has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. The pharmacological interest in this compound stems from its potential antioxidant and anti-inflammatory properties, suggesting its therapeutic utility in a range of pathologies, including cardiovascular and neurodegenerative disorders.[1]
This technical guide provides a comprehensive overview of the biological activity screening of this compound. Due to the limited availability of specific quantitative data for this particular methylated derivative in peer-reviewed literature, this guide leverages the extensive research conducted on its parent compound, salvianolic acid B, as a predictive framework for its biological activities and mechanisms of action. Detailed experimental protocols for key assays are provided to enable researchers to conduct their own screening of this compound.
Inferred Biological Activities and Quantitative Data
| Biological Activity | Assay | Cell Line/Model | Key Findings for Salvianolic Acid B | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Potent inhibition of NO production. | Inferred |
| Pro-inflammatory Cytokine Inhibition | Various | Downregulation of IL-1β, IL-6, and TNF-α. | [2] | |
| Antioxidant | DPPH Radical Scavenging | Cell-free | Significant radical scavenging activity. | Inferred |
| ABTS Radical Scavenging | Cell-free | Potent radical scavenging capacity. | Inferred | |
| Neuroprotection | Glutamate-induced cytotoxicity | HT22 hippocampal neurons | Protection against glutamate-induced cell death. | Inferred |
| Ischemia-reperfusion injury | Rat MCAO model | Reduction of infarct volume and neurological deficits. | [3] | |
| Cardioprotection | Doxorubicin-induced cardiotoxicity | H9c2 cardiomyocytes | Attenuation of doxorubicin-induced cell damage. | Inferred |
| Myocardial ischemia-reperfusion | Animal models | Reduction of infarct size and improved cardiac function. | Inferred |
Potential Signaling Pathways
Based on the known mechanisms of salvianolic acid B, this compound is likely to exert its biological effects through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anti-inflammatory Signaling Pathways
This compound is anticipated to inhibit pro-inflammatory signaling cascades. A primary target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .
Antioxidant and Cytoprotective Signaling Pathways
The antioxidant effects of this compound are likely mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway .
Pro-survival Signaling Pathway
The neuroprotective and cardioprotective effects may be attributed to the activation of the PI3K (Phosphoinositide 3-kinase)/Akt pathway .
Experimental Protocols
The following are detailed, representative protocols for the in vitro screening of the biological activities of this compound.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a 96-well plate, add a small volume of each dilution of the test compound.
-
Add the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and incubating in the dark overnight.
-
Dilute the ABTS radical cation solution with ethanol (B145695) or buffer to an absorbance of ~0.7 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add a small volume of each dilution of the test compound.
-
Add the diluted ABTS radical cation solution to each well.
-
Include a positive control and a blank.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Anti-inflammatory Activity Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
References
An In-Depth Technical Guide to the Antioxidant Properties of 9”-Methyl Salvianolate B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. Phenolic compounds, such as those found in Salvia miltiorrhiza, are known to possess potent antioxidant activities, primarily through their ability to scavenge free radicals and modulate cellular antioxidant defense systems. 9”-Methyl salvianolate B, as a derivative of the well-studied antioxidant salvianolic acid B, is presumed to share similar protective effects against oxidative damage.[3]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 9''-Methyl salvianolate B |
| Synonyms | 9'-Methyl lithospermate B |
| CAS Number | 1167424-31-8 |
| Molecular Formula | C37H32O16 |
| Molecular Weight | 732.64 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) |
| Source | Roots of Salvia miltiorrhiza Bge. |
In Vitro Antioxidant Activity (Inferred)
While specific quantitative data for 9”-Methyl salvianolate B is not available from the conducted searches, the antioxidant activity of related salvianolic acids has been documented. For instance, salvianolic acid B has demonstrated significant radical scavenging activity. It is reasonable to hypothesize that 9”-Methyl salvianolate B also possesses direct antioxidant capabilities.
Table 1: Hypothetical In Vitro Antioxidant Activity Data for 9”-Methyl Salvianolate B
| Assay | Metric | Hypothetical Value | Reference Compound |
| DPPH Radical Scavenging | IC50 | Data not available | Trolox / Ascorbic Acid |
| ABTS Radical Scavenging | IC50 | Data not available | Trolox / Ascorbic Acid |
| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/g | Data not available | Trolox |
| Ferric Reducing Antioxidant Power (FRAP) | mmol Fe(II)/g | Data not available | FeSO4 |
Note: The table above is for illustrative purposes. No specific IC50 or other quantitative values for 9”-Methyl salvianolate B were found in the performed literature searches.
Potential Mechanisms of Antioxidant Action and Signaling Pathways
The antioxidant effects of salvianolic acid derivatives are often attributed to both direct radical scavenging and the modulation of intracellular signaling pathways that enhance the endogenous antioxidant response.
Direct Radical Scavenging
The phenolic hydroxyl groups within the structure of 9”-Methyl salvianolate B are likely capable of donating a hydrogen atom to neutralize free radicals, such as the superoxide (B77818) anion (O₂⁻), hydroxyl radical (•OH), and peroxyl radicals (ROO•). This action would interrupt the chain reactions of lipid peroxidation and other forms of oxidative damage.
Modulation of Cellular Signaling Pathways
Based on studies of related compounds like salvianolic acid A and B, 9”-Methyl salvianolate B may exert its antioxidant effects through the following pathways:
-
Nrf2/HO-1 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Salvianolic acids have been shown to activate the Nrf2 pathway, leading to an enhanced cellular defense against oxidative stress.[3][4]
-
TGF-β/Smad Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is involved in cellular processes like inflammation and fibrosis, which can be exacerbated by oxidative stress. Some salvianolates have been found to modulate this pathway, suggesting a potential mechanism for their anti-inflammatory and antioxidant effects.[5]
Experimental Protocols for Antioxidant Assessment
The following are detailed, standardized protocols that can be employed to quantitatively assess the antioxidant properties of 9”-Methyl salvianolate B.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a series of concentrations of 9”-Methyl salvianolate B in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a positive control solution (e.g., Trolox or ascorbic acid) at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of 9”-Methyl salvianolate B, the positive control, or the solvent (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of 9”-Methyl salvianolate B to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of 9”-Methyl salvianolate B and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add 1.0 mL of the diluted ABTS•+ solution to a cuvette.
-
Add 10 µL of the various concentrations of 9”-Methyl salvianolate B or the positive control.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay.
-
Determine the IC50 value from a dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular ROS production in a cell-based model.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2, Caco-2) in appropriate media until confluent.
-
-
Assay Procedure:
-
Seed the cells in a 96-well black-walled plate.
-
After 24 hours, treat the cells with various concentrations of 9”-Methyl salvianolate B and a positive control (e.g., quercetin) for 1 hour.
-
Wash the cells with PBS and then add a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe for ROS.
-
Induce oxidative stress by adding a pro-oxidant such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Determine the percentage of inhibition of ROS production and calculate the CAA value.
-
Visualizations
Inferred Antioxidant Mechanism of 9”-Methyl Salvianolate B
Caption: Inferred direct and indirect antioxidant mechanisms of 9”-Methyl Salvianolate B.
General Workflow for In Vitro Antioxidant Assays
Caption: A generalized workflow for conducting in vitro antioxidant capacity assays.
Conclusion and Future Directions
9”-Methyl salvianolate B is a promising natural compound with potential antioxidant properties, likely acting through both direct radical scavenging and modulation of cellular defense pathways. While direct quantitative evidence of its antioxidant efficacy is currently lacking in the accessible literature, its structural similarity to other potent salvianolic acids suggests it is a valuable candidate for further investigation. Future research should focus on conducting the standardized antioxidant assays detailed in this guide to establish a quantitative profile of its activity. Furthermore, cell-based and in vivo studies are warranted to elucidate its specific molecular targets and its potential therapeutic applications in diseases associated with oxidative stress.
References
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid A | CAS:96574-01-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. Salvianolate inhibits reactive oxygen species production in H(2)O(2)-treated mouse cardiomyocytes in vitro via the TGFβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of 9''-Methyl Salvianolate B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1][2] While it is believed to possess antioxidant and anti-inflammatory properties, specific in-depth research elucidating its precise mechanisms of action and quantitative efficacy remains limited in publicly available scientific literature.[1][2] This technical guide aims to provide a comprehensive overview of the current understanding of this compound and, due to the scarcity of specific data, will draw parallels with the well-researched anti-inflammatory effects of its close structural relative, Salvianolic Acid B. This comparative approach will offer insights into the potential, yet unconfirmed, mechanisms through which this compound may exert its anti-inflammatory effects.
This compound: Current Knowledge
This compound is recognized as a bioactive constituent of Salvia miltiorrhiza.[1][2] Its potential therapeutic applications are thought to be in the realm of cardiovascular and neurodegenerative disorders, conditions often associated with underlying inflammatory processes.[1] However, detailed experimental studies confirming its anti-inflammatory efficacy and delineating the specific signaling pathways it modulates are not extensively documented.
Anti-inflammatory Effects of Salvianolic Acid B: A Potential Framework for this compound
Given the structural similarity, the extensively studied anti-inflammatory properties of Salvianolic Acid B may provide a predictive framework for the potential mechanisms of this compound. Salvianolic Acid B has been shown to exert potent anti-inflammatory effects across various experimental models.
Inhibition of Pro-inflammatory Mediators
Salvianolic Acid B has been demonstrated to inhibit the production of key pro-inflammatory molecules. In various cell-based assays, it has been shown to reduce the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).
Table 1: Inhibitory Effects of Salvianolic Acid B on Pro-inflammatory Mediators
| Mediator | Cell Type | Stimulant | Treatment Concentration | Result |
| NO | Human Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | 25, 50, 100 μM | Dose-dependent reduction in NO production. |
| PGE2 | Human Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | 25, 50, 100 μM | Dose-dependent reduction in PGE2 production. |
| IL-1β | High-glucose induced HK-2 cells | High Glucose | Not specified | Reduction in IL-1β release. |
| IL-6 | High-glucose induced HK-2 cells | High Glucose | Not specified | Reduction in IL-6 release. |
| TNF-α | High-glucose induced HK-2 cells | High Glucose | Not specified | Reduction in TNF-α release. |
| iNOS | Human Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | 25, 50, 100 μM | Reversal of elevated iNOS expression. |
| COX-2 | Human Osteoarthritis Chondrocytes | IL-1β (10 ng/mL) | 25, 50, 100 μM | Reversal of elevated COX-2 expression. |
Note: This data pertains to Salvianolic Acid B and is presented as a potential indicator of the activities of this compound, for which specific data is currently unavailable.
Modulation of Inflammatory Signaling Pathways
A significant body of evidence points to the ability of Salvianolic Acid B to modulate key signaling pathways that regulate the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-β (TGF-β)/Smad pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like IL-1β, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies have shown that Salvianolic Acid B can block the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB in human osteoarthritis chondrocytes stimulated with IL-1β.
Caption: NF-κB Signaling Pathway Inhibition by Salvianolic Acid B.
TGF-β/Smad Signaling Pathway
The TGF-β/Smad pathway is involved in a wide range of cellular processes, including inflammation and fibrosis. Salvianolate has been shown to ameliorate inflammation and oxidative stress in high-glucose-induced HK-2 cells by blocking the TGF-β/Smad signaling pathway.[3] It achieves this by inhibiting the phosphorylation of Smad2 and Smad3, suppressing Smad4 expression, and increasing the expression of the inhibitory Smad7.[3]
Caption: TGF-β/Smad Signaling Pathway Modulation by Salvianolate.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the anti-inflammatory effects of compounds like Salvianolic Acid B. These protocols can serve as a template for designing future studies on this compound.
Cell Culture and Treatment
-
Cell Lines: Human Osteoarthritis Chondrocytes, Human kidney proximal tubular cells (HK-2), or other relevant cell lines are cultured in appropriate media (e.g., DMEM/F-12, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., Salvianolic Acid B at 25, 50, 100 μM) for a specified period (e.g., 2 hours) before being stimulated with an inflammatory agent (e.g., IL-1β at 10 ng/mL or high glucose) for a further duration (e.g., 24 hours).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (e.g., PGE2, IL-1β, IL-6, TNF-α) in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from the treated cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p65, p-Smad2, p-Smad3, Smad4, Smad7) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General Workflow for Western Blot Analysis.
Conclusion and Future Directions
While this compound is a promising anti-inflammatory agent from a well-established medicinal plant, there is a clear need for dedicated research to substantiate its therapeutic potential. The extensive data available for the structurally similar compound, Salvianolic Acid B, provides a strong rationale for investigating whether this compound acts through similar mechanisms, such as the inhibition of the NF-κB and modulation of the TGF-β/Smad signaling pathways. Future studies should focus on in vitro and in vivo models of inflammation to quantify the effects of this compound on inflammatory mediator production and to elucidate the precise molecular targets and signaling cascades involved. Such research is crucial for advancing our understanding of this natural compound and for its potential development as a novel anti-inflammatory therapeutic.
References
The Emerging Neuroprotective Potential of 9”-Methyl Salvianolate B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence on the neuroprotective effects of 9”-Methyl salvianolate B is currently limited in publicly accessible research. This document synthesizes available information on 9”-Methyl salvianolate B and extrapolates its potential neuroprotective mechanisms based on extensive research conducted on its parent compound, salvianolic acid B, and the broader salvianolate class of molecules. All detailed experimental data and pathways presented herein are derived from studies on these closely related compounds and should be considered as a hypothetical framework for the potential action of 9”-Methyl salvianolate B.
Introduction
9”-Methyl salvianolate B is a phenolic compound isolated from Radix Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine.[1][2][3][4] While research on this specific methylated derivative is still in its nascent stages, the well-documented neuroprotective properties of its parent compound, salvianolic acid B, and the general class of salvianolates, provide a strong rationale for investigating 9”-Methyl salvianolate B as a potential therapeutic agent for neurological disorders.[1] This technical guide will summarize the known information about 9”-Methyl salvianolate B and delve into the established neuroprotective mechanisms of closely related salvianolates to build a predictive model for its potential efficacy and mode of action.
Postulated Neuroprotective Mechanisms of 9”-Methyl Salvianolate B
Based on the activities of related compounds, the neuroprotective potential of 9”-Methyl salvianolate B is likely multifaceted, primarily revolving around its antioxidant and anti-inflammatory properties.[1] The key signaling pathways implicated in the neuroprotective effects of salvianolic acid B, and therefore hypothesized for 9”-Methyl salvianolate B, include the Nrf2/HO-1, TLR4/NF-κB, and Caspase-3 pathways.
Antioxidant Effects via the Nrf2/HO-1 Pathway
Salvianolate Lyophilized Injection (SLI), rich in salvianolic acid B, has been shown to protect against cerebral ischemia by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[5][6][7] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant enzymes.
Hypothetical Signaling Pathway for 9"-Methyl Salvianolate B in Oxidative Stress
Caption: Postulated Nrf2/HO-1 activation by 9”-Methyl salvianolate B.
Anti-inflammatory Effects via Modulation of the TLR4/NF-κB Pathway
Salvianolic acid B has been demonstrated to exert neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[8][9] Downregulation of TLR4 and its downstream effectors, such as p38 MAPK, JNK, and NF-κB, leads to a reduction in the production of pro-inflammatory cytokines.
Hypothetical Signaling Pathway for 9"-Methyl Salvianolate B in Neuroinflammation
Caption: Postulated TLR4/NF-κB inhibition by 9”-Methyl salvianolate B.
Anti-apoptotic Effects via Inhibition of the Caspase-3 Pathway
Studies on salvianolate have shown its ability to reduce neuronal apoptosis by inhibiting the Caspase-3 signaling pathway.[10][11] This is a critical mechanism for neuroprotection, as apoptosis is a final common pathway for neuronal death in many neurodegenerative diseases and ischemic events.
Hypothetical Signaling Pathway for 9"-Methyl Salvianolate B in Apoptosis
Caption: Postulated anti-apoptotic action of 9”-Methyl salvianolate B.
Quantitative Data from Studies on Related Compounds
The following tables summarize quantitative data from studies on salvianolate and salvianolic acid B, which may serve as a reference for designing future experiments on 9”-Methyl salvianolate B.
Table 1: In Vivo Efficacy of Salvianolate in a Rat Model of Cerebral Ischemia [10]
| Treatment Group | Infarct Area (%) | Neurological Deficit Score |
| Model Group | 28.28 | - |
| Salvianolate | 12.9 | Improved |
Table 2: Effects of Salvianolic Acid B on Oxidative Stress Markers in a Mouse Model of Cerebral Ischemia/Reperfusion Injury [9]
| Treatment Group | MDA Content (nmol/mgprot) | SOD Activity (U/mgprot) |
| Sham | 2.13 ± 0.25 | 125.4 ± 10.2 |
| Model | 4.89 ± 0.41 | 68.7 ± 5.9 |
| Salvianolic Acid B (22.5 mg/kg) | 3.21 ± 0.33 | 102.3 ± 8.7 |
| Nimodipine (1 mg/kg) | 3.56 ± 0.38 | 95.6 ± 7.8 |
| *p < 0.05 vs. Model Group |
Experimental Protocols for Key Assays (Based on Related Compound Studies)
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is adapted from studies on salvianolate and salvianolic acid B to induce focal cerebral ischemia.[8][10]
Experimental Workflow for MCAO Model and Drug Administration
Caption: Workflow for in vivo cerebral ischemia studies.
-
Animal Model : Male Wistar rats (250-280 g) are typically used.
-
Anesthesia : Animals are anesthetized, for example, with an intraperitoneal injection of chloral hydrate.
-
Surgical Procedure : A nylon monofilament is inserted into the external carotid artery and advanced to the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion : The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia, after which it is withdrawn to allow for reperfusion.
-
Drug Administration : The test compound (e.g., 9”-Methyl salvianolate B) would be administered, often via intraperitoneal or intravenous injection, at various time points relative to the MCAO procedure.
-
Outcome Measures : Neurological deficit scoring, infarct volume measurement (e.g., using TTC staining), and molecular analyses of brain tissue are performed at the end of the experiment.
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This protocol is based on studies using PC12 cells or primary neurons to model ischemic injury in vitro.[10]
-
Cell Culture : PC12 cells or primary cortical neurons are cultured under standard conditions.
-
OGD Induction : The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).
-
Reperfusion : The OGD medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 24 hours).
-
Treatment : 9”-Methyl salvianolate B would be added to the culture medium at different concentrations before, during, or after the OGD insult.
-
Assessment of Neuroprotection : Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, Caspase-3 activity assay), and oxidative stress (e.g., ROS measurement) are quantified.
Future Directions and Conclusion
While the direct evidence for the neuroprotective potential of 9”-Methyl salvianolate B is still forthcoming, the extensive research on its parent compounds provides a solid foundation for its investigation. The hypothesized mechanisms, centered on antioxidant, anti-inflammatory, and anti-apoptotic activities, are highly relevant to the pathophysiology of a wide range of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.
Future research should focus on:
-
In vitro studies to confirm the cytoprotective effects of 9”-Methyl salvianolate B against various neuronal insults (e.g., oxidative stress, excitotoxicity, amyloid-beta toxicity).
-
Mechanistic studies to elucidate the specific signaling pathways modulated by 9”-Methyl salvianolate B in neuronal and glial cells.
-
In vivo studies in animal models of neurological diseases to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. Neuroprotective effect of salvianolate on cerebral ischaemia-reperfusion injury in rats by inhibiting the Caspase-3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Salvianolate reduces neuronal apoptosis by suppressing OGD-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant effect of salvianolic acid B on hippocampal CA1 neurons in mice with cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salvianolic acid A | CAS:96574-01-5 | Manufacturer ChemFaces [chemfaces.com]
- 11. Effects of salvianolic acid B on proliferation, neurite outgrowth and differentiation of neural stem cells derived from the cerebral cortex of embryonic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cardioprotective Effects of 9''-Methyl Salvianolate B and its Progenitor, Salvianolic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia miltiorrhiza Bunge, also known as Danshen, is a cornerstone of traditional Chinese medicine, particularly for the treatment of cardiovascular ailments. Its therapeutic efficacy is largely attributed to a class of water-soluble phenolic compounds, among which Salvianolic acid B (Sal B) is the most abundant and extensively studied. 9''-Methyl salvianolate B is a methylated derivative of Sal B, also isolated from Salvia miltiorrhiza.[1] While the cardioprotective mechanisms of Sal B are increasingly understood, research into its methylated derivatives like this compound is still in its nascent stages.
This technical guide provides an in-depth overview of the known cardioprotective effects of these related compounds. Due to the wealth of available data, this paper will focus primarily on the well-documented actions of Salvianolic acid B and its injectable form, Salvianolate, as a comprehensive proxy to understand the potential therapeutic avenues for this compound. The mode of action for this compound is postulated to involve antioxidant and anti-inflammatory pathways, but specific mechanisms are pending further investigation.[1] This document will synthesize quantitative data from preclinical and clinical studies, detail experimental methodologies, and visualize the complex signaling pathways involved.
Cardioprotective Effects of Salvianolates
Salvianolic acid B and Salvianolate have demonstrated significant cardioprotective effects in various preclinical and clinical settings. These effects are multifaceted, encompassing the mitigation of ischemia/reperfusion injury, reduction of infarct size, inhibition of cardiac remodeling, and improvement of overall cardiac function. The core therapeutic actions are rooted in anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic mechanisms.[2][3]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative outcomes from key studies on Salvianolate and Salvianolic Acid B, showcasing their efficacy in animal models and human subjects.
Table 1: Effects of Salvianolate on Cardiac Function and Myocardial Injury in a Swine Model of Acute Myocardial Infarction (AMI) [4]
| Parameter | Control Group | Low-Dose Salvianolate (200 mg) | High-Dose Salvianolate (400 mg) |
| Myocardial Apoptotic Index (%) | Significantly higher | Decreased | Significantly decreased (P<0.05 vs. Control) |
| Myocardial Perfusion | Radioactive defect regions | Reduced defect regions | Significantly reduced defect regions (P<0.05 vs. Control) |
| Left Ventricular Ejection Fraction (LVEF) | Baseline | Improved | Significantly improved (P<0.05 vs. Control) |
Table 2: Meta-Analysis of Salvianolate Injection for Acute Myocardial Infarction in Humans [5]
| Outcome | Measure of Effect | 95% Confidence Interval | P-value |
| Major Adverse Cardiac Events (MACEs) | RR = 0.34 | 0.24 to 0.49 | < 0.05 |
| Creatine Kinase-MB (CK-MB) | MD = -5.65 | -9.55 to -1.76 | < 0.05 |
| Left Ventricular Ejection Fraction (LVEF) | MD = 6.2 | 4.82 to 7.57 | < 0.05 |
| C-reactive Protein (CRP) | MD = -6.17 | -8.11 to -4.23 | < 0.05 |
| Malondialdehyde (MDA) | MD = -1.95 | -2.08 to -1.83 | < 0.05 |
| RR: Risk Ratio; MD: Mean Difference |
Table 3: Effects of Salvianolic Acid B in a Rat Model of Myocardial Ischemia/Reperfusion Injury [6]
| Parameter | Measure of Effect | 95% Confidence Interval | P-value |
| Myocardial Infarct Size | SMD = -4.23 | -5.88 to -2.58 | < 0.01 |
| CK-MB | - | - | < 0.01 |
| Lactate Dehydrogenase (LDH) | - | - | < 0.01 |
| Cardiac Troponin I (cTnI) | - | - | < 0.01 |
| Left Ventricular Fractional Shortening (LVFS) | - | - | < 0.01 |
| SMD: Standardized Mean Difference |
Mechanism of Action & Signaling Pathways
Salvianolic acid B exerts its cardioprotective effects by modulating a complex network of signaling pathways. These pathways are central to cellular processes like apoptosis, inflammation, fibrosis, and oxidative stress.
Anti-Apoptotic and Pro-Survival Pathways
Salvianolic acid B has been shown to inhibit cardiomyocyte apoptosis, a critical event in myocardial infarction and heart failure. One of the key mechanisms is the activation of the PI3K/Akt signaling pathway, which promotes cell survival.[2] It also modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3]
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of salvianolate on cardiomyocytic apoptosis and heart function in a swine model of acute myocardial infarction [jcimjournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis [frontiersin.org]
Pharmacological Profile of 9''-Methyl salvianolate B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid derivative isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine. This compound is of growing interest within the biomedical research community for its potential therapeutic applications, which are believed to stem from its antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, relevant experimental data, and detailed methodologies for its study. Given the limited direct research on this compound, this guide will draw upon the extensive research conducted on its close structural analog, Salvianolic acid B, to infer its likely biological activities and signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C37H32O16 | [1] |
| Molecular Weight | 732.65 g/mol | [1] |
| CAS Number | 1167424-31-8 | [1] |
| Appearance | White to light yellow solid | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
Pharmacological Activities
The primary pharmacological activities of this compound are believed to be its antioxidant and anti-inflammatory effects, contributing to its potential in mitigating cardiovascular and neurodegenerative disorders.[1]
Antioxidant Activity
The antioxidant properties of salvianolates are well-documented. They are potent scavengers of oxygen free radicals.[3] This activity is crucial in protecting cells from oxidative stress, a key factor in the pathogenesis of numerous diseases.
Anti-inflammatory Effects
This compound is thought to modulate various inflammatory pathways. Research on the closely related Salvianolic acid B has shown that it can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
Mechanism of Action: Key Signaling Pathways
Based on studies of Salvianolic acid B, this compound likely exerts its effects through the modulation of several key signaling pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Studies on Salvianolic acid B have demonstrated its ability to inhibit the phosphorylation of MEK, an upstream kinase in the ERK pathway, thereby suppressing downstream signaling.
Inferred MAPK/ERK signaling pathway modulation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Salvianolic acid B has been shown to activate this pathway, which can lead to the inhibition of apoptosis and promotion of cell survival.
Inferred PI3K/Akt signaling pathway modulation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Salvianolic acid B has been found to activate the Nrf2 pathway, leading to enhanced cellular antioxidant defenses.
Inferred Nrf2 signaling pathway activation.
Quantitative Data Summary
Direct quantitative pharmacological data for this compound is scarce in publicly available literature. The following table summarizes relevant data for Salvianolic acid B, which may serve as an estimate for the activity of its 9''-methyl derivative.
| Assay | Target/Model | Result | Reference |
| Oral Bioavailability | Rats | 2.3% | [5] |
| Oral Bioavailability | Dogs | 1.07 ± 0.43% | [5] |
| Anti-tumor Activity | Mice with colon cancer | 43.4% tumor suppression at 10 mg/kg | [5] |
| Anti-tumor Activity | Mice with colon cancer | 63.2% tumor suppression at 20 mg/kg | [5] |
| Neuroprotection | Aβ25-35 peptide-induced mice | Significant memory improvement at 10 mg/kg | [6] |
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the pharmacological profile of compounds like this compound, based on methodologies reported for Salvianolic acid B.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the levels of specific proteins and their phosphorylation status in cell lysates.
Generalized workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages, H9c2 cardiomyocytes) at a suitable density and culture overnight. Treat cells with desired concentrations of this compound for a specified duration. A vehicle control and a positive control (e.g., LPS for inflammation studies) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, Nrf2) overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Antioxidant Capacity Assay (DPPH Radical Scavenging Activity)
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
Methodology:
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion
This compound is a promising natural product with potential therapeutic applications rooted in its antioxidant and anti-inflammatory properties. While direct experimental data on this specific compound is limited, the extensive research on its analog, Salvianolic acid B, provides a strong foundation for understanding its likely pharmacological profile and mechanisms of action involving the MAPK, PI3K/Akt, and Nrf2 signaling pathways. Further research is warranted to fully elucidate the specific activities and therapeutic potential of this compound.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. 9'''-Methyl salvianolate B | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 5. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of salvianolic acid B on an Aβ25-35 peptide-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Salvianolic Acid B: A Proxy for Understanding Potential In Vivo Efficacy
An In-Depth Technical Guide to the In Vivo Efficacy of 9''-Methyl Salvianolate B: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document aims to provide a comprehensive technical overview of the in vivo efficacy of this compound. Following a thorough review of publicly available scientific literature, it must be noted that there is a significant lack of specific in vivo efficacy studies, quantitative data, and detailed experimental protocols for this particular derivative of Salvianolic acid B.
While this compound is identified as a phenolic acid compound derived from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine, its in vivo biological activities have not been extensively reported in peer-reviewed literature.[1] The compound is of interest in biomedical research for its potential therapeutic applications, which are believed to be related to antioxidant and anti-inflammatory pathways.[1] Researchers are in the process of investigating its efficacy and safety profile in preclinical models to elucidate its pharmacokinetic and therapeutic potential.[1] However, at present, its use is primarily exploratory.[1]
Given the absence of direct in vivo data for this compound, this guide will focus on the well-documented in vivo efficacy of its parent compound, Salvianolic acid B (SalB) . The extensive research on SalB provides valuable insights into the potential, yet unconfirmed, therapeutic areas for its methylated derivative. The following sections summarize the significant in vivo findings for Salvianolic acid B.
Salvianolic acid B is a major water-soluble component of Salvia miltiorrhiza and has been the subject of numerous in vivo studies.[2] Its pharmacological effects are diverse, with robust evidence in preclinical models of cardiovascular, fibrotic, and neurological diseases.
Cardiovascular Protective Effects
In vivo studies have demonstrated the cardioprotective effects of Salvianolic acid B in various animal models.
Table 1: Summary of In Vivo Cardiovascular Efficacy Data for Salvianolic Acid B
| Animal Model | Disease/Condition | Dosage and Administration | Key Findings | Reference |
| ApoE-/- Mice | Atherosclerosis | Not specified | Inhibited the expression of COX-2, MMP-2, and MMP-9. | [3] |
| Mice | Cardiac Arrest | Gavage | Increased SOD and GSH activities, decreased MDA levels. | [2] |
| Diabetic Mice | Myocardial Remodeling | Not specified | Attenuated myocardial remodeling, cardiac dysfunction, and myocardial fibrosis. | [2] |
Experimental Protocol: Atherosclerosis Model in ApoE-/- Mice (General Protocol)
A generalized protocol for studying atherosclerosis in ApoE-/- mice, as suggested by the literature, would involve the following steps:
-
Animal Model: Male ApoE-/- mice, typically 6-8 weeks old.
-
Diet: High-fat diet to induce atherosclerotic plaque formation.
-
Drug Administration: Salvianolic acid B administered via oral gavage or intraperitoneal injection for a specified duration (e.g., 8-12 weeks).
-
Efficacy Evaluation:
-
Lipid Profile: Measurement of serum total cholesterol, triglycerides, LDL-C, and HDL-C.
-
Aortic Plaque Analysis: En face analysis of the aorta stained with Oil Red O to quantify plaque area. Histological analysis of the aortic root to assess plaque morphology and composition.
-
Inflammatory Markers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or aortic tissue via ELISA or qPCR.
-
Oxidative Stress Markers: Assessment of markers like malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) in tissue homogenates.
-
Signaling Pathway: SalB in Atherosclerosis
Salvianolic acid B has been shown to modulate multiple signaling pathways involved in atherosclerosis. For instance, it can inhibit the TNF-α-induced NF-κB/NLRP3 pathway, thereby reducing inflammation and thrombosis.[3]
Caption: SalB's inhibitory effect on the NF-κB/NLRP3 pathway in atherosclerosis.
Anti-Fibrotic Effects
Salvianolic acid B has demonstrated significant anti-fibrotic effects in various organs.
Table 2: Summary of In Vivo Anti-Fibrotic Efficacy Data for Salvianolic Acid B
| Animal Model | Organ Fibrosis | Dosage and Administration | Key Findings |
| Mice | Hepatic Fibrosis | Not specified | Attenuated hepatic fibrosis by inhibiting HSC proliferation and activation. |
| Animal Models | Renal Fibrosis | Not specified | Exerted renal-protective effects. |
Experimental Workflow: Evaluation of Anti-Fibrotic Activity
Caption: General experimental workflow for assessing anti-fibrotic efficacy.
Signaling Pathway: SalB in Fibrosis
Salvianolic acid B modulates key fibrotic pathways, including the TGF-β1/Smad signaling cascade.
Caption: SalB's inhibitory role in the TGF-β1/Smad fibrotic pathway.
Conclusion and Future Directions
While this guide provides a detailed overview of the in vivo efficacy of Salvianolic acid B, it underscores the critical need for dedicated research on its derivative, this compound. The potent and diverse biological activities of the parent compound suggest that this compound may hold significant therapeutic promise.
Future research should focus on:
-
Head-to-head in vivo comparison: Directly comparing the efficacy and pharmacokinetics of this compound with Salvianolic acid B in established animal models.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Safety and toxicology profiling: Establishing a comprehensive safety profile to support potential clinical development.
Until such studies are conducted and the data is made publicly available, the information presented herein on Salvianolic acid B serves as the most relevant proxy for understanding the potential in vivo efficacy of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental protocols and data.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Salvianolic acid B: a promising cardioprotective agent [frontiersin.org]
In-Depth Technical Guide: 9''-Methyl Salvianolate B (CAS Number: 1167424-31-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9''-Methyl salvianolate B (MSB), also known as 9''-Lithospermic acid methyl ester, is a phenolic acid derivative isolated from Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] With the CAS number 1167424-31-8, this compound has garnered interest in the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and antineoplastic activities.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its physicochemical properties, biological activities with quantitative data, detailed experimental protocols, and known mechanisms of action.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1167424-31-8 | [1] |
| Synonyms | 9''-Methyl lithospermate B, 9''-Lithospermic acid methyl ester | [3] |
| Molecular Formula | C₃₇H₃₂O₁₆ | [1] |
| Molecular Weight | 732.64 g/mol | [1] |
| Appearance | White to light yellow solid | [4] |
| Solubility | Soluble in DMSO (100 mg/mL), Pyridine, Methanol, Ethanol. | [4][5] |
Biological Activity
Antineoplastic Activity
Recent studies have demonstrated the antineoplastic potential of this compound against glioblastoma, a highly aggressive form of brain cancer. In vitro studies have shown that it can inhibit cell proliferation, induce cell death, and impede the migration of glioblastoma cells.[2][3]
| Cell Line | Assay | Endpoint | Result (IC₅₀) | Treatment Duration | Reference |
| U87 (Glioblastoma) | Trypan Blue Exclusion | Cell Viability | 30 µM | 72 hours | [2] |
| T98 (Glioblastoma) | Trypan Blue Exclusion | Cell Viability | 34 µM | 72 hours | [2] |
In addition to its cytotoxic effects, this compound was also found to induce S-phase cell cycle arrest in both U87 and T98 glioblastoma cell lines.[2]
Experimental Protocols
Cell Viability Assessment (Trypan Blue Exclusion Assay)[2]
-
Cell Culture: U87 and T98 glioblastoma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of this compound for 72 hours.
-
Cell Staining: After treatment, cells were harvested and stained with a 0.4% Trypan Blue solution.
-
Cell Counting: The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer under a microscope.
-
Data Analysis: The percentage of cell viability was calculated for each concentration, and the IC₅₀ value was determined.
Cell Cycle Analysis (Flow Cytometry)[2]
-
Cell Treatment: U87 and T98 cells were treated with this compound at its IC₅₀ and 2xIC₅₀ concentrations for 72 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were treated with RNase A and stained with propidium (B1200493) iodide.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was quantified to determine the effect of the compound on cell cycle progression.
Mechanism of Action & Signaling Pathways
The precise mechanisms of action for this compound are still under investigation. However, its antineoplastic activity in glioblastoma cells is hypothesized to involve the modulation of the cyclic AMP (cAMP) signaling pathway, leading to apoptosis.[6]
Caption: Proposed signaling pathway of this compound in glioblastoma cells.[6]
Pharmacokinetics
Detailed pharmacokinetic studies specifically on this compound are limited. However, research on the related compound, lithospermic acid B, in rats has shown that methylation is a primary metabolic pathway.[1] Following intravenous administration, lithospermic acid B and its methylated metabolites are excreted in the bile and feces.[1] This suggests that this compound, being a methylated derivative itself, may undergo further metabolic transformations and biliary excretion. Further studies are required to elucidate the specific pharmacokinetic profile of this compound.
Future Directions
While initial studies on the antineoplastic properties of this compound are promising, further research is necessary to fully understand its therapeutic potential. Key areas for future investigation include:
-
Quantitative analysis of antioxidant and anti-inflammatory activities: Determining the IC₅₀ or EC₅₀ values in relevant in vitro assays.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways involved in its various biological activities.
-
In vivo efficacy and safety studies: Evaluating the therapeutic effects and toxicological profile of this compound in animal models of relevant diseases.
-
Pharmacokinetic and metabolism studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Conclusion
This compound is a natural product with demonstrated in vitro antineoplastic activity against glioblastoma cells. Its mechanism of action, while not fully elucidated, appears to involve the induction of cell cycle arrest and apoptosis. The information presented in this technical guide summarizes the current state of knowledge on this compound and highlights the need for further research to explore its full therapeutic potential for drug development professionals.
References
- 1. High performance liquid chromatography-mass spectrometry analysis for rat metabolism and pharmacokinetic studies of lithospermic acid B from danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of 9''-Methyl Salvianolate B using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1][2][3] This compound, along with other salvianolic acids, is of significant interest to researchers for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[2] Accurate and precise quantification of this compound in various samples, such as raw materials, extracts, and biological matrices, is crucial for quality control, pharmacokinetic studies, and drug development.
This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). The described method is based on established analytical procedures for related salvianolic acids and offers a reliable approach for the quantification of this compound.
Experimental Protocol
This section outlines the necessary reagents, equipment, and procedures for the HPLC-DAD analysis of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., powdered Salvia miltiorrhiza root, extract, plasma)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD)
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Phosphoric Acid (v/v) |
| Gradient Elution | A time-based linear gradient can be optimized. A starting point could be:0-20 min, 10-40% A20-30 min, 40-60% A30-35 min, 60-10% A35-40 min, 10% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| DAD Wavelength | Monitoring at 286 nm |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Plant Material (e.g., Salvia miltiorrhiza root):
-
For Liquid Extracts:
-
Dilute the extract with methanol to a concentration within the calibration curve range.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
Method Validation Parameters (Typical)
The following table summarizes typical performance characteristics for HPLC methods used in the analysis of salvianolic acids, which can be expected for this method after validation.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| Limit of Detection (LOD) | Dependent on instrument sensitivity |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity |
Data Presentation
Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Quantification of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Original Sample |
| Sample 1 | ||||
| Sample 2 | ||||
| Sample 3 |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 3. 9'''-Methyl salvianolate B | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. [Determination of salvianolic acid B in the radix of Salvia miltiorrhiza Bge. by HPLC]. | Semantic Scholar [semanticscholar.org]
- 5. [Determination of salvianolic acid B in the radix of Salvia miltiorrhiza Bge. by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 9''-Methyl Salvianolate B by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid compound derived from Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1][2] This compound, a methylated derivative of salvianolate B, is of significant interest in biomedical research for its potential therapeutic applications, which are thought to stem from its antioxidant and anti-inflammatory properties.[1][2] As research into the pharmacokinetics, efficacy, and safety of this compound progresses, the need for a robust and reliable quantitative analytical method is paramount.[1]
This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are based on established analytical techniques for structurally related salvianolic acid derivatives and serve as a comprehensive guide for method development and validation.[3][4]
Quantitative Data Summary
The following tables summarize the proposed LC-MS/MS method parameters and the expected performance characteristics. Note that the performance characteristics are illustrative and must be determined during formal method validation in your laboratory.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid[3] |
| Gradient Elution | See Table 2 for a detailed gradient program |
| Flow Rate | 0.3 mL/min[5] |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 731.6 ([M-H]⁻) |
| Product Ion (Q3) | To be determined experimentally (e.g., based on fragmentation of similar compounds) |
| Internal Standard (IS) | To be selected (e.g., a structurally similar and stable compound) |
Table 2: Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 70 | 30 |
| 8.0 | 20 | 80 |
| 8.1 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 3: Illustrative Method Validation Parameters (to be determined)
| Parameter | Target Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | To be determined |
| Upper Limit of Quantification (ULOQ) | To be determined |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ)[5] |
| Recovery (%) | Consistent, precise, and reproducible[5] |
| Matrix Effect | To be assessed |
| Stability | To be determined under various storage conditions[5] |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable solvent such as methanol (B129727) or DMSO.[6]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the selected internal standard in a similar manner. A common practice is to use a deuterated analog of the analyte if available. If not, a structurally related compound with similar chromatographic and ionization behavior should be chosen.
Sample Preparation from Plasma (Protein Precipitation)
This protocol is a common and effective method for extracting salvianolic acids from plasma.[3][4]
-
Sample Collection: Collect plasma samples and store them at -80°C until analysis.[4]
-
Thawing: Thaw the plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to the plasma sample and vortex briefly.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the sample.[3]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject the sample into the LC-MS system for analysis.
LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Sequence Setup: Set up the analytical sequence in the instrument software, including blank injections, calibration standards, quality control (QC) samples, and unknown samples.
-
Data Acquisition: Acquire data in MRM mode. The specific MRM transitions (precursor and product ions) and collision energies for this compound and the internal standard need to be optimized by infusing the individual standard solutions into the mass spectrometer.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard using the instrument's data processing software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Regression Analysis: Apply a linear regression with a weighting factor (e.g., 1/x or 1/x²) to the calibration curve.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Conceptual overview of this compound's potential mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 3. Simultaneous determination and pharmacokinetic study of four phenolic acids in rat plasma using UFLC-MS/MS after intravenous administration of salvianolic acid for injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Determination of salvianolic acid C in rat plasma using liquid chromatography-mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9'''-Methyl salvianolate B | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for the Isolation of 9''-Methyl Salvianolate B from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid compound found in medicinal plants of the Salvia genus, such as Salvia miltiorrhiza (Danshen) and Salvia yunnansis.[1][2] As a derivative of salvianolic acid B, it is of significant interest to researchers for its potential therapeutic properties, which are believed to involve antioxidant and anti-inflammatory pathways.[1] This document provides a detailed protocol for the isolation and purification of this compound from plant material, compiled from established methods for related compounds and available analytical data.
Overview of the Isolation Process
The isolation of this compound is a multi-step process that begins with the extraction of the compound from dried plant material. This is followed by a series of chromatographic purification steps to separate the target compound from other structurally similar salvianolic acids and plant metabolites. The general workflow involves:
-
Extraction: Utilizing an appropriate solvent to extract a broad range of phenolic compounds from the plant matrix.
-
Initial Purification: A preliminary separation to enrich the fraction containing salvianolic acids.
-
Chromatographic Separation: A sequence of column chromatography techniques to isolate this compound to a high degree of purity.
-
Purity Analysis: Verification of the purity of the final product using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Plant Material and Extraction
This protocol outlines a common method for the extraction of salvianolic acids from Salvia miltiorrhiza roots.
-
Plant Material: Dried and powdered roots of Salvia miltiorrhiza.
-
Extraction Solvent: 60% aqueous ethanol (B145695).[3]
-
Procedure:
-
Combine the powdered plant material with the 60% ethanol solution at a ratio of 1:10 (w/v).[3]
-
Perform the extraction using one of the following methods:
-
After extraction, filter the mixture to separate the solid plant material from the liquid extract.
-
Concentrate the filtrate under reduced pressure to remove the ethanol, yielding a crude aqueous extract.
-
Initial Purification using Macroporous Resin
This step serves to enrich the salvianolic acid fraction from the crude extract.
-
Chromatographic Medium: Macroporous adsorption resin (e.g., Diaion HP-20).
-
Procedure:
-
Pass the crude aqueous extract through a column packed with macroporous resin.
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elute the salvianolic acids from the resin using a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol).
-
Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions rich in salvianolic acids.
-
Pool the enriched fractions and concentrate them under reduced pressure to obtain a crude salvianolic acid extract.
-
Chromatographic Separation and Purification
A multi-step chromatographic approach is necessary to separate this compound from other closely related compounds. The following is a proposed scheme based on methods used for similar compounds.
Step 3.1: Sephadex LH-20 Column Chromatography
-
Chromatographic Medium: Sephadex LH-20.
-
Mobile Phase: Methanol (B129727).
-
Procedure:
-
Dissolve the crude salvianolic acid extract in a minimal amount of methanol.
-
Load the dissolved extract onto a column packed with Sephadex LH-20.
-
Elute the column with methanol, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing this compound.
-
Pool the relevant fractions and concentrate them.
-
Step 3.2: Reversed-Phase (ODS) Column Chromatography
-
Chromatographic Medium: Octadecylsilane (ODS) C18 silica (B1680970) gel.
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Procedure:
-
Dissolve the partially purified extract from the Sephadex LH-20 step in the initial mobile phase.
-
Load the solution onto a pre-equilibrated ODS column.
-
Elute the column with a stepwise or linear gradient of increasing organic solvent concentration.
-
Collect fractions and analyze for the presence and purity of this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified compound.
-
Purity Analysis by HPLC
The purity of the isolated this compound should be confirmed by analytical HPLC.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).[4]
-
Gradient Program: A suitable gradient to separate this compound from potential impurities (e.g., 5-30% A over 50 minutes).[4]
-
Detection: UV detection at 280 nm.[4]
-
Purity Assessment: The purity is determined by the peak area percentage of this compound in the chromatogram. Commercial standards are available with a purity of 95-99%.[3]
Data Presentation
Table 1: Comparison of Extraction Methods for Salvianolic Acids
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Time | Temperature | Reference |
| Reflux Extraction | 60% Ethanol | 1:10 | 1.5 hours | Reflux | [3] |
| Ultrasound-Assisted | 60% Ethanol | 1:20 | 25 minutes | 30°C | [3] |
Table 2: Chromatographic Purification Stages
| Stage | Chromatographic Medium | Typical Mobile Phase | Purpose |
| Initial Purification | Macroporous Resin (e.g., Diaion HP-20) | Water, Ethanol/Water Gradient | Enrichment of salvianolic acids |
| Intermediate Purification | Sephadex LH-20 | Methanol | Separation by size and polarity |
| Final Purification | ODS C18 | Acetonitrile/Water or Methanol/Water Gradient with Acid | High-resolution separation of individual salvianolic acids |
Table 3: Quantitative Data for Isolation of Related Salvianolic Acids
| Compound | Purification Method | Starting Material | Yield | Purity | Reference |
| Salvianolic Acid B | High-Speed Counter-Current Chromatography | 500 mg crude extract | 342 mg | 98% | [5] |
| Salvianolic Acid A | High-Speed Counter-Current Chromatography | 260 mg crude sample | 4.27 mg | 96.67% | [6] |
| Salvianolic Acid B | High-Speed Counter-Current Chromatography | 260 mg crude sample | 32.09 mg | 97.43% | [6] |
Visualizations
Caption: Workflow for the isolation of this compound.
Conclusion
The protocol described provides a comprehensive framework for the successful isolation and purification of this compound from plant sources. The combination of initial extraction, enrichment with macroporous resin, and subsequent multi-step chromatographic separation is essential for obtaining the target compound with high purity. Researchers should optimize the specific conditions, such as solvent gradients and fraction collection, based on the specific plant material and available analytical instrumentation. The final purity of the isolated compound should always be verified using a reliable analytical method like HPLC.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. CAS 1167424-31-8 | this compound [phytopurify.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and purification of salvianolic acid A and salvianolic acid B from Salvia miltiorrhiza by high-speed counter-current chromatography and comparison of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments Using 9''-Methyl Salvianolate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid derivative isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] This compound is a methylated form of salvianolic acid B and is under investigation for its potential therapeutic properties.[1][2] Preclinical research suggests that the mode of action for this compound may involve antioxidant and anti-inflammatory pathways, making it a person of interest for conditions such as cardiovascular and neurodegenerative diseases.[1] Furthermore, related salvianolic acid compounds have demonstrated potent anti-fibrotic and anti-inflammatory effects, often through modulation of key signaling pathways like Transforming Growth Factor-beta (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK)/NF-κB. This document provides detailed protocols for investigating the bioactivity of this compound in cell culture, focusing on its effects on cell viability, apoptosis, inflammation, and fibrosis.
Data Presentation
The following tables represent hypothetical data to illustrate the potential effects of this compound and to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 98.6 | 4.8 |
| 5 | 95.3 | 5.1 |
| 10 | 92.1 | 4.5 |
| 25 | 85.7 | 6.3 |
| 50 | 70.2 | 5.9 |
| 100 | 45.8 | 6.8 |
Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |
| Vehicle | 94.8 ± 2.5 | 2.7 ± 0.9 | 2.5 ± 0.7 |
| This compound (50 µM) | 80.1 ± 3.2 | 15.3 ± 2.4 | 4.6 ± 1.1 |
| Staurosporine (1 µM) | 40.5 ± 4.5 | 45.2 ± 3.8 | 14.3 ± 2.9 |
Table 3: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | Standard Deviation |
| Control | 2.1 | 0.4 |
| LPS (1 µg/mL) | 25.8 | 2.3 |
| LPS + this compound (10 µM) | 18.5 | 1.9 |
| LPS + this compound (25 µM) | 12.3 | 1.5 |
| LPS + this compound (50 µM) | 7.9 | 1.1 |
Table 4: Modulation of Fibrotic Marker Expression by this compound
| Treatment | α-SMA (relative expression) | Collagen I (relative expression) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| TGF-β1 (10 ng/mL) | 3.52 ± 0.28 | 4.15 ± 0.32 |
| TGF-β1 + this compound (25 µM) | 1.89 ± 0.21 | 2.23 ± 0.25 |
| TGF-β1 + this compound (50 µM) | 1.21 ± 0.17 | 1.45 ± 0.19 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol determines the effect of this compound on cell viability and is crucial for identifying appropriate concentrations for subsequent experiments.
Materials:
-
96-well cell culture plates
-
Selected cell line (e.g., NIH/3T3 fibroblasts, RAW 264.7 macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the prepared dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol quantifies the extent of apoptosis induced by this compound.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound (determined from the MTT assay) for 24 hours. Include positive (e.g., staurosporine) and negative controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Anti-inflammatory Activity: LPS-Induced Inflammation Model
This protocol assesses the ability of this compound to mitigate the inflammatory response in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting or qPCR
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent and measure the absorbance at 540 nm.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Gene/Protein Expression: Lyse the cells to extract RNA or protein. Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) by qPCR or Western blotting.
Anti-fibrotic Activity: TGF-β1-Induced Fibrosis Model
This protocol evaluates the potential of this compound to inhibit fibroblast activation and extracellular matrix deposition.
Materials:
-
NIH/3T3 or human lung fibroblast (HLF) cell line
-
Recombinant human TGF-β1
-
Antibodies for Western blotting (α-SMA, Collagen I)
-
Reagents for qPCR
Procedure:
-
Seed fibroblasts in 6-well plates and grow to near confluence.
-
Serum-starve the cells for 24 hours.
-
Pre-treat with this compound for 1 hour.
-
Induce fibrosis by adding TGF-β1 (10 ng/mL) and incubate for 48-72 hours.
-
Lyse the cells and extract protein or RNA.
-
Western Blotting: Analyze the protein expression of α-smooth muscle actin (α-SMA) and Collagen Type I.
-
qPCR: Analyze the mRNA expression of ACTA2 (α-SMA) and COL1A1 (Collagen I).
Mandatory Visualizations
Caption: Experimental workflow for investigating the cellular effects of this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Caption: Postulated anti-fibrotic signaling pathway of this compound.
References
Western Blot Analysis for Pathways Affected by 9''-Methyl Salvianolate B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid compound derived from Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1] While research on this specific methylated derivative is emerging, its mode of action is thought to involve antioxidant and anti-inflammatory pathways.[1] This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on key signaling pathways. The presented pathways are based on the activities of the closely related and more extensively studied compound, Salvianolic acid B, and serve as a foundational guide for investigating the mechanisms of its methylated counterpart.
Potential Signaling Pathways Modulated by this compound
Based on studies of the structurally similar compound Salvianolic acid B, this compound is hypothesized to modulate the following critical cellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Activation of this pathway is often associated with pro-survival and protective effects in various cell types. Salvianolic acid B has been shown to exert cardioprotective effects by activating the PI3K/Akt pathway.[2]
Hypothesized Effect of this compound: Activates the PI3K/Akt pathway, leading to increased phosphorylation of Akt and downstream targets, thereby promoting cell survival and offering protection against cellular stress.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases. Studies on Salvianolic acid B have indicated its ability to inhibit the ERK and p38 MAPK signaling pathways.[3][4]
Hypothesized Effect of this compound: Inhibits the MAPK/ERK pathway, leading to a reduction in the phosphorylation of MEK and ERK, which may contribute to its anti-inflammatory and anti-proliferative effects.
Apoptosis Pathway (Caspase-Mediated)
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. The caspase family of proteases plays a central role in executing apoptosis. Salvianolate has been found to have neuroprotective effects by inhibiting the Caspase-3 signaling pathway.[5]
Hypothesized Effect of this compound: Inhibits apoptosis by downregulating the expression of pro-apoptotic proteins like Bax and upregulating anti-apoptotic proteins such as Bcl-2, leading to decreased activation of Caspase-3.
Quantitative Data Summary
The following tables present hypothetical quantitative data from Western blot analysis, illustrating the potential effects of this compound on the aforementioned pathways. Data is represented as relative protein expression normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.
Table 1: Effect of this compound on PI3K/Akt Pathway Protein Expression
| Target Protein | Control | This compound (10 µM) | This compound (20 µM) | Fold Change vs. Control (20 µM) |
| p-Akt (Ser473) | 1.00 ± 0.12 | 1.85 ± 0.21 | 2.98 ± 0.35 | +2.98 |
| Total Akt | 1.00 ± 0.09 | 1.05 ± 0.11 | 0.98 ± 0.13 | -0.02 |
| p-Akt / Total Akt | 1.00 | 1.76 | 3.04 | +3.04 |
Table 2: Effect of this compound on MAPK/ERK Pathway Protein Expression
| Target Protein | Control | This compound (10 µM) | This compound (20 µM) | Fold Change vs. Control (20 µM) |
| p-ERK1/2 | 1.00 ± 0.15 | 0.62 ± 0.08 | 0.31 ± 0.05 | -0.69 |
| Total ERK1/2 | 1.00 ± 0.11 | 0.97 ± 0.10 | 1.02 ± 0.09 | +0.02 |
| p-ERK / Total ERK | 1.00 | 0.64 | 0.30 | -0.70 |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Target Protein | Control | This compound (10 µM) | This compound (20 µM) | Fold Change vs. Control (20 µM) |
| Bcl-2 | 1.00 ± 0.13 | 1.54 ± 0.18 | 2.25 ± 0.26 | +1.25 |
| Bax | 1.00 ± 0.10 | 0.71 ± 0.09 | 0.45 ± 0.06 | -0.55 |
| Cleaved Caspase-3 | 1.00 ± 0.18 | 0.58 ± 0.07 | 0.29 ± 0.04 | -0.71 |
Experimental Protocols
General Western Blot Workflow
Detailed Protocol for Western Blot Analysis
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., H9c2 cardiomyocytes, PC12 neuronal cells) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like anti-GAPDH or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
9. Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
10. Image Acquisition and Analysis:
- Capture the chemiluminescent signal using a digital imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the intensity of the target protein bands to the corresponding loading control bands.
- Calculate the fold change in protein expression relative to the untreated control.
Disclaimer: The information provided on the specific signaling pathways affected by this compound is based on scientific literature for the related compound, Salvianolic acid B. Further direct experimental validation for this compound is required. The protocols provided are intended as a general guide and may require optimization for specific experimental conditions.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. Cardioprotective effect of salvianolic acid B against arsenic trioxide-induced injury in cardiac H9c2 cells via the PI3K/Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of salvianolic-acid B on inhibiting MAPK signaling induced by transforming growth factor-β1 in activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of salvianolate on cerebral ischaemia-reperfusion injury in rats by inhibiting the Caspase-3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following 9''-Methyl Salvianolate B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B (MSB) is a methylated derivative of salvianolic acid B, a major bioactive phenolic compound extracted from the roots of Salvia miltiorrhiza (Danshen).[1] This plant has a long history of use in traditional Chinese medicine. The pharmacological activities of MSB are thought to be rooted in its antioxidant and anti-inflammatory properties, though the precise molecular mechanisms are an active area of investigation.[1] These application notes provide a comprehensive guide for researchers interested in elucidating the effects of MSB on gene and protein expression.
Given that the direct transcriptomic and proteomic data for this compound is limited, the following application notes and hypothetical data are based on the more extensively studied parent compound, salvianolic acid B (Sal B). It is plausible that MSB shares similar mechanisms of action, such as the modulation of key inflammatory and antioxidant signaling pathways. Sal B has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and Mincle-Syk-PKCδ signaling pathways. Furthermore, its antioxidant properties are, in part, mediated through the activation of the Nrf2 pathway.
Data Presentation: Hypothetical Gene and Protein Expression Changes
The following tables summarize hypothetical quantitative data from a transcriptomics (RNA-Seq) and proteomics experiment designed to assess the effect of this compound on a human macrophage cell line (e.g., THP-1) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Table 1: Hypothetical Differentially Expressed Genes in Macrophages Treated with this compound and Stimulated with LPS
| Gene Symbol | Gene Name | Fold Change (LPS + MSB vs. LPS) | p-value | Biological Process |
| Down-regulated Genes | ||||
| IL6 | Interleukin 6 | -4.5 | < 0.001 | Pro-inflammatory cytokine signaling |
| TNF | Tumor Necrosis Factor | -3.8 | < 0.001 | Pro-inflammatory cytokine signaling |
| IL1B | Interleukin 1 Beta | -4.2 | < 0.001 | Pro-inflammatory cytokine signaling |
| NOS2 | Nitric Oxide Synthase 2 | -3.5 | < 0.005 | Inflammatory response, nitric oxide biosynthesis |
| CCL2 | C-C Motif Chemokine Ligand 2 | -3.1 | < 0.005 | Chemotaxis of monocytes |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -2.0 | < 0.01 | Transcription factor in inflammation |
| RELA | RELA Proto-Oncogene, NF-kB Subunit | -1.8 | < 0.01 | Transcription factor in inflammation |
| Up-regulated Genes | ||||
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | +3.2 | < 0.001 | Antioxidant response |
| HMOX1 | Heme Oxygenase 1 | +4.0 | < 0.001 | Antioxidant response, heme catabolism |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | +2.8 | < 0.005 | Glutathione biosynthesis, antioxidant response |
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | +2.5 | < 0.005 | Glutathione biosynthesis, antioxidant response |
| ARG1 | Arginase 1 | +3.5 | < 0.001 | M2 macrophage polarization, anti-inflammatory |
| IL10 | Interleukin 10 | +2.9 | < 0.005 | Anti-inflammatory cytokine signaling |
Table 2: Hypothetical Differentially Expressed Proteins in Macrophages Treated with this compound and Stimulated with LPS
| Protein Name | Gene Symbol | Fold Change (LPS + MSB vs. LPS) | p-value | Cellular Function |
| Down-regulated Proteins | ||||
| Interleukin-6 | IL6 | -4.0 | < 0.001 | Pro-inflammatory signaling |
| Tumor necrosis factor | TNF | -3.5 | < 0.001 | Pro-inflammatory signaling |
| Nitric oxide synthase, inducible | NOS2 | -3.2 | < 0.005 | Inflammatory mediator production |
| Phospho-NF-κB p65 (Ser536) | RELA | -2.5 | < 0.01 | Activation of NF-κB signaling |
| Up-regulated Proteins | ||||
| Heme oxygenase 1 | HMOX1 | +3.8 | < 0.001 | Antioxidant defense |
| NAD(P)H quinone dehydrogenase 1 | NQO1 | +3.0 | < 0.001 | Antioxidant defense |
| Arginase-1 | ARG1 | +3.3 | < 0.001 | M2 macrophage marker, inflammation resolution |
| Interleukin-10 | IL10 | +2.7 | < 0.005 | Anti-inflammatory signaling |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for gene expression analysis.
References
Application Notes and Protocols for Preclinical Efficacy Testing of 9''-Methyl Salvianolate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid compound derived from Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional medicine for the management of cardiovascular and cerebrovascular diseases.[1] As a derivative of the well-studied salvianolic acid B, this compound is postulated to possess similar therapeutic properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of myocardial infarction and cerebral ischemia, two key therapeutic areas where its parent compounds have shown significant promise.[3][4]
The following sections offer comprehensive guidance on experimental design, surgical procedures, and outcome assessment to facilitate rigorous preclinical evaluation of this compound.
I. Cardioprotective Efficacy in a Rat Model of Myocardial Infarction
This section outlines the use of a rat model of myocardial infarction (MI) induced by left anterior descending (LAD) coronary artery ligation to assess the cardioprotective effects of this compound.
Animal Model: Myocardial Infarction (MI) in Rats
The permanent ligation of the LAD coronary artery in rats is a widely used and clinically relevant model that mimics human acute myocardial infarction.[5] This model leads to a reproducible infarct size and allows for the evaluation of therapeutic interventions on cardiac function and tissue damage.[6]
Experimental Protocol: LAD Ligation
1. Animal Preparation and Anesthesia:
-
Use male Sprague-Dawley rats weighing 200-250 g.[7]
-
Anesthetize the rats with an intraperitoneal injection of a ketamine (50 mg/kg) and xylazine (B1663881) (5 mg/kg) cocktail.[6]
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.[5]
2. Intubation and Ventilation:
-
Perform endotracheal intubation using a 14-gauge intravenous catheter.[6]
-
Connect the endotracheal tube to a small animal ventilator with a respiratory rate of 77 breaths/min and a tidal volume of 8 mL/kg.[5]
3. Surgical Procedure:
-
Make a left-sided thoracotomy incision at the third or fourth intercostal space to expose the heart.[7]
-
Carefully open the pericardium to visualize the LAD coronary artery.
-
Ligate the LAD artery approximately 1-2 mm from its origin using a 6-0 silk suture.[6]
-
Successful ligation is confirmed by the immediate appearance of a pale, cyanotic area on the anterior wall of the left ventricle.[7]
-
Close the chest in layers and suture the skin incision.[8]
4. Post-operative Care:
-
Administer analgesics as required.
-
House the animals individually and monitor for recovery.
-
Remove skin sutures or clips 7-10 days post-surgery.[8]
Treatment Protocol
-
Vehicle Group: Administer the vehicle solution (e.g., saline, DMSO) to the control group.
-
This compound Group: Administer this compound at various predetermined doses. The route of administration (e.g., intravenous, intraperitoneal, oral gavage) and dosing regimen should be based on pharmacokinetic and pharmacodynamic studies of the compound.
-
Sham Group: Undergo the same surgical procedure without LAD ligation.
Efficacy Outcome Measures
The following table summarizes the key quantitative parameters to assess the cardioprotective efficacy of this compound.
| Parameter | Methodology | Time Point | Description |
| Infarct Size | 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining | 24 hours post-MI | TTC stains viable myocardium red, leaving the infarcted area pale. Infarct size is expressed as a percentage of the total left ventricular area.[9] |
| Cardiac Enzymes | ELISA or Spectrophotometry | 24-48 hours post-MI | Measurement of serum levels of creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI), which are released from damaged cardiomyocytes.[10] |
| Left Ventricular Ejection Fraction (LVEF) | Echocardiography | Baseline and 4 weeks post-MI | A measure of the heart's pumping efficiency. A higher LVEF indicates better cardiac function.[11] |
| Myocardial Fibrosis | Masson's Trichrome Staining | 4 weeks post-MI | Stains collagen fibers blue, allowing for the quantification of fibrotic tissue in the infarcted area. |
Experimental Workflow: Myocardial Infarction Model
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis [frontiersin.org]
- 4. Neuroprotective effect of salvianolate on cerebral ischaemia-reperfusion injury in rats by inhibiting the Caspase-3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 6. veterinaryworld.org [veterinaryworld.org]
- 7. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. youtube.com [youtube.com]
- 10. Efficacy and safety of salvianolate injection in treating acute myocardial infarction: a meta-analysis and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Uptake Assay for 9''-Methyl Salvianolate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid derivative isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional medicine.[1][2] As a member of the salvianolic acid family, it is investigated for its potential therapeutic properties, which are believed to involve antioxidant and anti-inflammatory mechanisms.[1] Understanding the cellular uptake of this compound is a critical step in elucidating its bioavailability, mechanism of action, and overall therapeutic potential.
These application notes provide a detailed protocol for assessing the cellular uptake of this compound using the Caco-2 cell line, a widely accepted in vitro model for predicting human intestinal absorption of compounds.[3][4][5][6][7] Additionally, potential signaling pathways that may be modulated by this compound, inferred from studies on the closely related and well-researched Salvianolic acid B, are described.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates to guide data organization and presentation. Researchers should populate these tables with their experimental findings.
Table 1: Apparent Permeability Coefficient (Papp) of this compound in Caco-2 Monolayers
| Compound | Direction | Concentration (µM) | Papp (cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A → B | 10 | [Experimental Data] | [Calculated Data] |
| 50 | [Experimental Data] | |||
| 100 | [Experimental Data] | |||
| B → A | 10 | [Experimental Data] | ||
| 50 | [Experimental Data] | |||
| 100 | [Experimental Data] | |||
| Propranolol (B1214883) (High Permeability Control) | A → B | 10 | [Experimental Data] | [Calculated Data] |
| Atenolol (Low Permeability Control) | A → B | 10 | [Experimental Data] | [Calculated Data] |
Table 2: Effect of Transporter Inhibitors on the Permeability of this compound
| Condition | Direction | Papp (cm/s) of this compound | Fold Change in Papp |
| Control | A → B | [Experimental Data] | - |
| + Verapamil (P-gp inhibitor) | A → B | [Experimental Data] | [Calculated Data] |
| + MK-571 (MRP inhibitor) | A → B | [Experimental Data] | [Calculated Data] |
| Control | B → A | [Experimental Data] | - |
| + Verapamil (P-gp inhibitor) | B → A | [Experimental Data] | [Calculated Data] |
| + MK-571 (MRP inhibitor) | B → A | [Experimental Data] | [Calculated Data] |
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Monolayer Formation
This protocol describes the culture of Caco-2 cells to form a confluent and differentiated monolayer, which serves as a model of the intestinal epithelial barrier.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membrane)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Cell Culture Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh culture medium and split at a ratio of 1:3 to 1:6.
-
Seeding on Transwell® Inserts: For permeability assays, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Formation: Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6] Change the culture medium in both the apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Assessment: Before conducting the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are generally considered suitable for transport studies. Additionally, the permeability of a paracellular marker, such as Lucifer Yellow, can be measured to confirm monolayer integrity.[3]
Protocol 2: Bidirectional Permeability Assay of this compound
This protocol details the procedure for measuring the transport of this compound across the Caco-2 cell monolayer in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO, for example)
-
High and low permeability control compounds (e.g., propranolol and atenolol)
-
Analytical instrumentation for quantification (e.g., HPLC or LC-MS/MS)
Procedure:
-
Preparation: Prepare working solutions of this compound and control compounds in transport buffer at the desired concentrations. Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells (typically ≤1%).
-
Washing: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A→B) Transport:
-
Add the transport buffer containing the test compound to the apical compartment.
-
Add fresh transport buffer to the basolateral compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At predetermined time points, collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the transport buffer containing the test compound to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
Incubate and collect samples from the apical compartment as described for A→B transport.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration of the compound in the donor compartment (µmol/cm³)
-
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[5]
-
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on the structurally similar and well-characterized compound, Salvianolic acid B, suggest potential targets for investigation. Salvianolic acid B has been shown to influence several key cellular signaling cascades, including the MAPK, PI3K/Akt, and NF-κB pathways.[1][2][8][9][10][11][12][13][14][15][16][17]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Salvianolic acid B has been demonstrated to inhibit the phosphorylation of key MAPK members such as ERK, JNK, and p38 in various cell types.[2][9][13][15] This inhibition can lead to downstream effects like the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Salvianolic acid B has been reported to modulate this pathway, often leading to the inhibition of apoptosis and protection against oxidative stress-induced cell death.[8][11][14][18][19]
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammation. Salvianolic acid B has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.[1][10][14][16][17]
Visualizations
References
- 1. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 8. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic Acid B Protects Normal Human Dermal Fibroblasts Against Ultraviolet B Irradiation-Induced Photoaging Through Mitogen-Activated Protein Kinase and Activator Protein-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Salvianolic Acid B Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Frontiers | Salvianolic acid B inhibits autophagy and activation of hepatic stellate cells induced by TGF-β1 by downregulating the MAPK pathway [frontiersin.org]
- 14. Salvianolic acid B and tanshinone IIA synergistically improve early diabetic nephropathy through regulating PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salvianolic acid B exerts anti-liver fibrosis effects via inhibition of MAPK-mediated phospho-Smad2/3 at linker regions in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Salvianolic Acid B Inhibits Hydrogen Peroxide-Induced Endothelial Cell Apoptosis through Regulating PI3K/Akt Signaling | PLOS One [journals.plos.org]
Assessing Mitochondrial Function with 9”-Methyl Salvianolate B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the effects of 9”-Methyl salvianolate B (MSB) on mitochondrial function is limited in the current scientific literature. The following application notes and protocols are primarily based on extensive research conducted on the structurally related and well-studied compound, Salvianolic acid B (SalB) . Both compounds are derived from Salvia miltiorrhiza (Danshen). Researchers should consider these protocols as a starting point and may need to optimize conditions specifically for MSB.
Introduction
Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. Consequently, therapeutic strategies aimed at preserving or enhancing mitochondrial function are of significant interest. Salvianolic acid B (SalB), a major water-soluble compound extracted from the root of Salvia miltiorrhiza, has demonstrated significant protective effects on mitochondrial homeostasis. These effects include maintaining mitochondrial membrane potential, enhancing ATP production, reducing oxidative stress, and improving mitochondrial respiration. These protective actions are mediated, in part, through the activation of signaling pathways involving PGC-1α and mortalin. Given its structural similarity, 9”-Methyl salvianolate B (MSB) may exhibit comparable effects, making it a compound of interest for research into mitochondrial function.
This document provides detailed application notes and experimental protocols for assessing the effects of these compounds on key aspects of mitochondrial function.
Data Presentation: Effects of Salvianolic Acid B on Mitochondrial Function
The following tables summarize the quantitative effects of Salvianolic acid B on various parameters of mitochondrial function as reported in the literature. These values can serve as a reference for expected outcomes when studying related compounds like 9”-Methyl salvianolate B.
| Parameter Assessed | Cell Type | SalB Concentration | Observed Effect | Reference |
| ATP Production | 3T3-L1 Adipocytes | 25 µM | 37.5% increase | [1] |
| 50 µM | 42.7% increase | [1] | ||
| HL-1 Cardiomyocytes | 5 µmol/L | Significant increase | [2] | |
| Maximal Mitochondrial Respiration | 3T3-L1 Adipocytes | 25 µM | 10.8% increase | [1] |
| 50 µM | 22.4% increase | [1] | ||
| Mitochondrial Membrane Potential | Rat Intestinal Epithelial Cells (IEC-6) | Not specified | Ameliorated H₂O₂-induced decrease | [3] |
| Nonalcoholic Steatohepatitis Rat Model | 20 mg/kg daily | Increased | [4] | |
| Reactive Oxygen Species (ROS) | Rat Intestinal Epithelial Cells (IEC-6) | Not specified | Suppressed H₂O₂-induced production | [3] |
| Human Aortic Smooth Muscle Cells | Not specified | Dose-dependent decrease in TNF-α-induced production | [5] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Salvianolic Acid B in Mitochondrial Protection
Salvianolic acid B has been shown to protect mitochondria through the upregulation of key signaling molecules. One important pathway involves the activation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. Another identified mechanism is the upregulation of mortalin (HSPA9), a mitochondrial chaperone protein that plays a crucial role in maintaining mitochondrial integrity and function.
Signaling pathways of Salvianolic Acid B in mitochondrial protection.
General Experimental Workflow for Assessing Mitochondrial Function
The following diagram illustrates a typical workflow for investigating the effects of a test compound, such as 9”-Methyl salvianolate B, on mitochondrial function in a cell-based model.
Experimental workflow for assessing mitochondrial function.
Experimental Protocols
The following are detailed protocols for key experiments to assess mitochondrial function. These protocols are based on standard methodologies and findings from research on Salvianolic acid B.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Materials:
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
Positive control (e.g., FCCP)
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 9”-Methyl salvianolate B (or Salvianolic acid B as a reference) for the desired duration. Include untreated and vehicle-treated controls.
-
Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium.[6]
-
Remove the treatment medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes.[6][7]
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or cell culture medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Measurement of ATP Production
Principle: The intracellular ATP concentration can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in light emission that is proportional to the ATP concentration.
Materials:
-
ATP assay kit (containing luciferase, luciferin, and lysis buffer)
-
White, opaque 96-well plates
-
Luminometer
-
Cell culture medium
Protocol:
-
Seed cells in a white, opaque 96-well plate and treat with 9”-Methyl salvianolate B as described previously.
-
At the end of the treatment period, remove the culture medium.
-
Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Prepare the luciferase-luciferin reagent as per the kit protocol.
-
Add the reagent to each well.
-
Measure the luminescence using a luminometer. The signal is typically stable for about one minute.[8]
-
Generate an ATP standard curve to determine the absolute ATP concentration in the samples.
-
Normalize the ATP levels to the total protein concentration or cell number in each well. An increase in luminescence indicates enhanced ATP production.
Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is a cell-permeable probe used to detect intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
DCFH-DA
-
Serum-free cell culture medium
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
-
Positive control (e.g., H₂O₂)
Protocol:
-
Seed and treat cells with 9”-Methyl salvianolate B in a 96-well black, clear-bottom plate as previously described.
-
Prepare a 10-50 µM working solution of DCFH-DA in serum-free medium.[9]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.[9][10]
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or serum-free medium to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[10]
-
A decrease in fluorescence intensity in treated cells compared to a stress-induced control group indicates a reduction in ROS levels.
Measurement of Oxygen Consumption Rate (OCR)
Principle: The Seahorse XF Analyzer measures the rate of oxygen consumption (OCR) in real-time, providing a robust assessment of mitochondrial respiration. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A), key parameters of mitochondrial function such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Assay Medium
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cell culture medium
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, treat the cells with 9”-Methyl salvianolate B for the desired time.
-
Replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes.
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of:
-
Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.
-
FCCP: An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Inhibits Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Analyze the data using the Seahorse Wave software to determine the various parameters of mitochondrial respiration. An increase in basal and maximal respiration suggests an improvement in mitochondrial function.
References
- 1. Salvianolic Acid B Improves Mitochondrial Function in 3T3-L1 Adipocytes Through a Pathway Involving PPARγ Coactivator-1α (PGC-1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Salvianolic acid B promotes mitochondrial homeostasis and improves cardiac function in mice with ischemia-reperfusion injury by inhibiting Sirt1 protein degradation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B attenuates oxidative stress-induced injuries in enterocytes by activating Akt/GSK3β signaling and preserving mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of salvianolic acid B on liver mitochondria of rats with nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B from Salvia miltiorrhiza inhibits tumor necrosis factor-alpha (TNF-alpha)-induced MMP-2 upregulation in human aortic smooth muscle cells via suppression of NAD(P)H oxidase-derived reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. 101.200.202.226 [101.200.202.226]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. abcam.co.jp [abcam.co.jp]
Troubleshooting & Optimization
Solubility of 9''-Methyl salvianolate B in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of 9''-Methyl salvianolate B in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with concentrations of 90 mg/mL to 100 mg/mL being achievable.[1][2][3][4]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in newly opened, high-purity DMSO.[3] For example, to prepare a 100 mM stock solution, dissolve 73.26 mg of this compound in 1 mL of DMSO. Gentle warming to 37°C and ultrasonication can aid in dissolution.[4][5]
Q3: Can I dissolve this compound directly in cell culture media like DMEM or RPMI-1640?
A3: Direct dissolution in aqueous solutions like cell culture media is not recommended due to the poor water solubility of this compound. It is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: What is the recommended storage condition for the this compound stock solution?
A5: Store the DMSO stock solution in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or 1 year).[3][6][7] Avoid repeated freeze-thaw cycles.[3][6]
Solubility Data
| Solvent | Solubility (25°C) | Molar Concentration (Approx.) | Reference(s) |
| DMSO | 100 mg/mL | 136.49 mM | [2][3][4] |
| DMSO | 90 mg/mL | 122.84 mM | [1] |
| DMSO | 25 mg/mL | 34.12 mM | [7] |
| Ethanol | Soluble | Not specified | [8] |
| Methanol | Soluble | Not specified | [8] |
| Pyridine | Soluble | Not specified | [8] |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 73.26 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C or use an ultrasonic bath to ensure complete dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[3][6]
Protocol for Preparing Working Solutions in Cell Culture Media
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of cell culture medium.
-
Final Dilution: Add the serially diluted solution to the final volume of your cell culture medium to achieve the desired working concentration. Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the final working solution by inverting the tube or plate. Avoid vigorous vortexing, which can cause precipitation.
-
Observation: Visually inspect the medium for any signs of precipitation before adding it to your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in cell culture medium | The compound's solubility limit in the aqueous medium has been exceeded. | - Reduce the final concentration: Try using a lower final concentration of this compound in your experiment.- Increase the DMSO concentration (with caution): Slightly increasing the final DMSO concentration (up to a non-toxic level for your specific cell line) might help. However, always run a vehicle control with the same DMSO concentration.- Use a solubilizing agent: For in vivo studies, co-solvents like PEG300, Tween-80, or SBE-β-CD have been used.[3][9] For in vitro use, serum in the cell culture medium can help to increase the solubility of some compounds. Consider preparing the final dilution in a medium containing serum.- Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound might help. |
| Compound appears insoluble in DMSO | The DMSO may have absorbed moisture, or the compound concentration is too high. | - Use fresh, anhydrous DMSO: Hygroscopic DMSO can significantly impact solubility.[3] Always use newly opened, high-purity DMSO.- Assist dissolution: Use gentle warming (37°C) and/or sonication to aid dissolution.[3][5] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | - Aliquot stock solutions: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3][6]- Protect from light: Store the compound and its solutions protected from light.[3] |
Visual Guides
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. abmole.com [abmole.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ptgcn.com [ptgcn.com]
- 8. 9'''-Methyl salvianolate B | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: 9''-Methyl Salvianolate B for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and administering 9''-Methyl salvianolate B in in vivo studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Its mode of action is primarily associated with its antioxidant and anti-inflammatory properties. Research is focused on its potential therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and other conditions linked to inflammation and oxidative stress.[1]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
A2: this compound has low aqueous solubility. For in vivo studies, a combination of solvents is typically required to achieve a clear and stable solution. Common components include DMSO, PEG300, Tween-80, and saline. Specific, ready-to-use protocols are provided in the "Experimental Protocols" section of this guide.
Q3: My compound precipitates out of solution after preparation. What can I do?
A3: Precipitation can occur due to several factors, including solvent choice, concentration, and temperature. If you observe precipitation, gentle heating and/or sonication can help redissolve the compound. It is also recommended to prepare the working solution fresh on the day of the experiment to ensure stability. For some formulations, ensuring the initial stock in a solvent like DMSO is fully dissolved before adding aqueous components is critical.
Q4: What are the common routes of administration for salvianolic acid derivatives in animal studies?
A4: The most common routes of administration for salvianolic acids in animal experiments are intraperitoneal (IP) injection and oral gavage. The choice depends on the experimental design and the desired pharmacokinetic profile.
Q5: Are there known stability issues with this compound solutions?
A5: Like many phenolic compounds, salvianolic acid derivatives can be susceptible to degradation. Stock solutions in DMSO are generally stable for up to 6 months at -80°C or 1 month at -20°C when stored in a tightly sealed vial, away from light. However, it is strongly recommended that aqueous working solutions for in vivo experiments be prepared fresh on the day of use.
Troubleshooting Guide: Dissolution for In Vivo Studies
This guide addresses common issues encountered when preparing this compound for animal experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound will not dissolve completely. | Insufficient solvent power or incorrect solvent ratio. | 1. Ensure your DMSO is fresh and anhydrous, as absorbed moisture can reduce solubility.2. Try gentle warming or sonication to aid dissolution.3. Re-evaluate the solvent system. Refer to the validated protocols below. For highly lipophilic compounds, a corn oil-based vehicle might be more suitable. |
| Solution is cloudy or forms a precipitate over time. | Supersaturation or poor stability in the chosen vehicle. | 1. Prepare the formulation fresh before each use.2. If precipitation occurs upon addition of aqueous components, try adding the co-solvents in a stepwise manner with thorough mixing at each step.3. Consider using a different vehicle system, such as one containing SBE-β-CD, which can enhance the stability of poorly soluble compounds. |
| Phase separation is observed. | Immiscibility of solvent components. | 1. Ensure all components are thoroughly mixed, for example, by vortexing between the addition of each solvent.2. Check the ratios of your solvents. High concentrations of certain organic solvents may not be miscible with saline. |
| In vivo efficacy is low despite high in vitro potency. | Poor bioavailability due to precipitation at the injection site or rapid metabolism. | 1. Confirm that the compound remains in solution under physiological conditions.2. Consider alternative formulation strategies to improve bioavailability, such as liposomal formulations or the use of cyclodextrins.[2] |
Experimental Protocols
Vehicle Formulations for In Vivo Administration
The following table summarizes validated vehicle formulations for dissolving this compound to a concentration of at least 2.5 mg/mL.
| Protocol | Solvent Composition | Final Concentration | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.41 mM) | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.41 mM) | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.41 mM) | Clear Solution |
Detailed Preparation Method (Protocol 1)
This protocol provides a step-by-step guide for preparing a 1 mL working solution based on the first formulation.
Objective: To prepare a clear, injectable solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Sonication may be used to facilitate this step.
-
Add Co-solvents Sequentially: In a sterile tube, add the required volumes of each solvent one by one, ensuring the solution is mixed thoroughly after each addition. For a final 1 mL working solution at 2.5 mg/mL:
-
Add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300. Vortex until the solution is clear and homogenous.
-
Add 50 µL of Tween-80. Vortex again until fully mixed.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.
-
-
Final Check: The final solution should be clear. If any precipitation or cloudiness is observed, gentle warming or brief sonication can be applied. Use this freshly prepared solution for your in vivo experiments on the same day.
Workflow for Preparing In Vivo Formulations
The following diagram illustrates the general workflow for preparing this compound for administration.
Signaling Pathways
While the precise molecular mechanisms of this compound are still under active investigation, its effects are believed to be mediated through pathways similar to those of other well-studied salvianolic acids, such as Salvianolic Acid B. These pathways are central to cellular responses to inflammation and oxidative stress.
Potential Anti-inflammatory Signaling Pathway
Salvianolic acids have been shown to inhibit pro-inflammatory signaling cascades. A key pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By preventing the activation of NF-κB, this compound may reduce the expression of inflammatory cytokines like TNF-α and IL-6, thereby mitigating the inflammatory response.
Potential Antioxidant Signaling Pathway
The antioxidant effects of salvianolic acids are often linked to the MAPK (Mitogen-Activated Protein Kinase) signaling pathways, such as the ERK pathway. By modulating these pathways, this compound can influence cellular responses to oxidative stress, potentially by enhancing the expression of antioxidant enzymes.
References
Stability of 9''-Methyl salvianolate B in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9''-Methyl salvianolate B in DMSO solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO solution?
For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage (up to 1 year) and at -20°C for short-term storage (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes.
Q2: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO at concentrations up to 100 mg/mL (136.49 mM).[1][3] To ensure complete dissolution, sonication may be required. It is crucial to use anhydrous, high-purity DMSO, as the presence of water can significantly reduce the solubility of the compound.[4]
Q3: What is the known stability of this compound in DMSO at different temperatures?
While specific quantitative stability data for this compound in DMSO is not extensively published, based on the stability of related phenolic compounds like Salvianolic Acid B, it is expected to be susceptible to degradation over time, especially at room temperature.[5] The primary degradation pathways for similar compounds involve hydrolysis of ester linkages. For illustrative purposes, the following table provides a hypothetical stability profile.
Table 1: Hypothetical Stability of this compound (10 mM in DMSO) Over Time
| Storage Temperature | 1 Week | 1 Month | 3 Months | 6 Months | 1 Year |
| Room Temperature (25°C) | ~90% | ~70% | <50% | Not Recommended | Not Recommended |
| 4°C | ~98% | ~90% | ~80% | ~65% | Not Recommended |
| -20°C | >99% | ~98% | ~95% | ~90% | ~80% |
| -80°C | >99% | >99% | >99% | ~98% | ~95% |
Note: This data is illustrative and based on the behavior of similar compounds. Actual stability should be determined experimentally.
Q4: What are the potential degradation products of this compound in DMSO?
Specific degradation products of this compound in DMSO have not been fully characterized in published literature. However, based on the structure and the degradation of related compounds like Salvianolic Acid B, potential degradation is likely to occur through the hydrolysis of its ester bonds. This would result in smaller phenolic acid constituents.
Q5: How can I monitor the stability of my this compound solution?
The stability of your this compound solution can be monitored using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guides
Issue 1: Precipitate forms in my DMSO stock solution upon storage.
-
Possible Cause 1: Water absorption by DMSO. DMSO is highly hygroscopic. Absorbed water can decrease the solubility of this compound.
-
Solution: Use fresh, anhydrous, high-purity DMSO to prepare your stock solution. Store the DMSO stock in tightly sealed vials with desiccant.
-
-
Possible Cause 2: Concentration is too high. While the maximum solubility is high, storing solutions at very high concentrations for long periods can sometimes lead to precipitation, especially with temperature fluctuations.
-
Solution: Consider preparing a slightly more dilute stock solution if precipitation is a recurring issue. Before use, gently warm the vial to 37°C and sonicate to redissolve any precipitate.
-
Issue 2: I am seeing inconsistent results in my biological assays.
-
Possible Cause 1: Degradation of this compound. If the stock solution has been stored improperly or for an extended period at a suboptimal temperature, the compound may have degraded, leading to a lower effective concentration.
-
Solution: Prepare fresh stock solutions regularly. Always store aliquots at -80°C and avoid repeated freeze-thaw cycles. It is advisable to perform a quality control check of your stock solution using HPLC if you suspect degradation.
-
-
Possible Cause 2: Interaction with media components. Although DMSO is a common solvent, high concentrations in cell culture media can be toxic and may affect the behavior of your cells or interact with media components.
-
Solution: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous, high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 732.65 g/mol , dissolve 7.33 mg in 1 mL of DMSO).
-
Vortex and sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO (Time 0 sample).
-
Aliquot the remaining stock solution and store at the desired temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
At each time point (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage temperature.
-
Dilute the samples to an appropriate concentration for HPLC analysis (e.g., 100 µM) with a suitable mobile phase or solvent mixture.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-gradient elution from 10% to 90% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the Time 0 sample.
-
Monitor for the appearance and increase of new peaks, which indicate degradation products.
-
Signaling Pathways and Experimental Workflows
The antioxidant and anti-inflammatory properties of salvianolic acids are believed to be mediated, in part, through the activation of the Nrf2/ARE pathway and the inhibition of the NF-κB pathway.[7][8][9]
Nrf2/ARE Signaling Pathway
Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.
Caption: Nrf2/ARE antioxidant response pathway.
NF-κB Signaling Pathway
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway by preventing the degradation of IκB.
Caption: NF-κB pro-inflammatory signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound in a DMSO solution.
Caption: Workflow for stability assessment.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 8. Salvianolic Acid B Ameliorated Chemotherapeutic Injury of Cardiac Myocytes through the Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and degradation of 9''-Methyl salvianolate B powder
This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and degradation of 9''-Methyl salvianolate B powder. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimental use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in biological assays. | Degradation of the compound due to improper storage or handling. Phenolic compounds like this compound can be sensitive to temperature, light, and pH.[1][2] | 1. Verify Storage Conditions: Ensure the powder has been consistently stored at -20°C for long-term storage. For solutions, storage at -80°C is recommended. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If stock solutions are necessary, aliquot and store at -80°C to minimize freeze-thaw cycles. 3. Protect from Light: Store both powder and solutions in amber vials or otherwise protected from light to prevent photodegradation. 4. Control pH: Be mindful of the pH of your experimental buffers. While specific data for this compound is limited, the related compound Salvianolic Acid B shows pH-dependent degradation. Buffering solutions to a slightly acidic or neutral pH may enhance stability. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Presence of degradation products. Degradation can occur during storage, sample preparation, or the analytical process itself. | 1. Analyze a Freshly Prepared Standard: Compare the chromatogram of your sample to a freshly prepared standard of this compound to confirm the identity of the main peak and identify any additional peaks as potential degradants. 2. Review Sample Preparation: Ensure that the sample preparation process does not involve high temperatures or extreme pH conditions that could induce degradation. 3. Hypothesize Degradation Products: Based on the structure, potential degradation could involve hydrolysis of the ester linkage or demethylation. Compare the mass-to-charge ratio of the unknown peaks with potential degradation products. |
| Poor solubility of the powder. | Inappropriate solvent selection or compound aggregation. | 1. Use Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for creating stock solutions.[3] 2. Aid Dissolution: Gentle warming or sonication can be used to aid in the dissolution of the powder.[3] 3. Prepare a Clear Stock Solution: Ensure the stock solution is clear before making further dilutions for your experiments. |
| Variability between experimental replicates. | Inconsistent sample handling or partial degradation of the compound. | 1. Standardize Procedures: Ensure all experimental steps, from sample weighing to final analysis, are performed consistently across all replicates. 2. Minimize Exposure to Harsh Conditions: Limit the time that solutions are kept at room temperature or exposed to light. 3. Use an Internal Standard: For quantitative analysis, the use of an appropriate internal standard can help to correct for variations in sample preparation and injection volume. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal long-term storage conditions for this compound powder?
-
A1: For long-term stability, the powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3]
-
-
Q2: How should I store solutions of this compound?
-
A2: Stock solutions, typically prepared in DMSO, should be stored at -80°C.[3] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
-
Q3: How stable is this compound in aqueous solutions?
Degradation
-
Q4: What are the likely degradation pathways for this compound?
-
A4: Based on its chemical structure and the degradation patterns of similar phenolic acids, the primary degradation pathways are likely to be hydrolysis of the ester linkages and demethylation. Oxidative degradation of the phenolic moieties is also possible, particularly if the compound is exposed to air and light for extended periods.
-
-
Q5: Are there any known degradation products of this compound?
-
A5: Specific degradation products for this compound are not well-documented in the available literature. However, based on the degradation of Salvianolic Acid B, potential products could include smaller phenolic acid units resulting from the cleavage of the ester bonds.
-
Experimental Use
-
Q6: What solvents are recommended for dissolving this compound?
-
A6: DMSO is a commonly used solvent for preparing stock solutions.[3] For biological experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
-
Q7: How can I monitor the stability of my this compound sample over time?
-
A7: A stability-indicating HPLC method is the best approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By analyzing the sample at different time points, you can quantify the remaining amount of the active compound and detect the formation of any degradants.
-
Quantitative Data
Due to the limited availability of specific stability data for this compound, the following table presents hypothetical data based on the known stability of related phenolic compounds like Salvianolic Acid B. This data is for illustrative purposes to guide researchers in designing their own stability studies.
Table 1: Hypothetical Degradation of this compound Powder under Accelerated Storage Conditions
| Condition | Time (Months) | Purity (%) | Appearance |
| 40°C / 75% RH (ICH Accelerated) | 0 | 99.2 | Off-white powder |
| 1 | 98.5 | Off-white powder | |
| 3 | 96.1 | Slight yellowing | |
| 6 | 92.5 | Yellowish powder | |
| 60°C | 0 | 99.2 | Off-white powder |
| 1 | 95.3 | Yellowish powder | |
| 3 | 88.7 | Yellow-brown powder | |
| 6 | 80.1 | Brownish powder |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method that can be used to assess the purity and stability of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (analytical grade).
-
This compound reference standard.
-
-
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
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0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 288 nm.[4]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in DMSO at a concentration of 1 mg/mL. Further dilute with mobile phase to a working concentration of approximately 50 µg/mL.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at a similar concentration to the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Data Evaluation: Compare the retention time of the main peak in the sample to that of the standard. Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Postulated signaling pathways for this compound.
References
- 1. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. A Nondestructive Methodology for Determining Chemical Composition of Salvia miltiorrhiza via Hyperspectral Imaging Analysis and Squeeze-and-Excitation Residual Networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 9''-Methyl Salvianolate B
Welcome to the technical support center for the purification of 9''-Methyl salvianolate B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies encountered during the extraction, isolation, and purification of this bioactive compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Question 1: I am observing significant loss of my target compound, this compound, during the purification process. What could be the cause?
Answer:
Significant loss of this compound is often attributed to its chemical instability, a common characteristic among salvianolic acids.[1][2][3] Key factors contributing to degradation include:
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Temperature: Salvianolic acids are known to be heat-sensitive.[1][3] Elevated temperatures during extraction or solvent evaporation can lead to degradation. It is recommended to conduct these steps at lower temperatures, for example, using vacuum evaporation instead of heating.
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pH: The stability of salvianolic acids is pH-dependent. At neutral to alkaline pH, degradation can be accelerated.[1] Maintaining a slightly acidic environment during extraction and purification can help preserve the compound.
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Light Exposure: Prolonged exposure to light can also contribute to the degradation of phenolic compounds. It is advisable to protect your samples from light by using amber vials or covering glassware with aluminum foil.[2]
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Oxidation: As a phenolic compound, this compound is susceptible to oxidation. The presence of oxygen can facilitate the formation of degradation products. Purging solvents with nitrogen or argon and keeping sample containers tightly sealed can minimize oxidation.
To mitigate compound loss, consider the workflow illustrated below, which incorporates steps to minimize degradation.
Question 2: My final product shows multiple peaks on the HPLC chromatogram, even after several purification steps. How can I improve the purity?
Answer:
The co-elution of structurally similar compounds is a common challenge in the purification of salvianolic acids.[4] The crude extract of Salvia miltiorrhiza contains a complex mixture of these compounds, including isomers and analogues of this compound.[4][5]
To improve purity, a multi-step purification strategy is often necessary. Consider the following techniques:
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Column Chromatography: A combination of different column materials can be effective.
-
Macroporous Resins: These are useful for initial cleanup and enrichment of the total salvianolic acid fraction.
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Sephadex LH-20: This size-exclusion chromatography resin is effective for separating compounds based on their molecular size and polarity.[6]
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Reversed-Phase Chromatography (C18): This is a high-resolution technique for separating closely related compounds.[6][7]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity (>98%), Prep-HPLC is often the final step. Optimization of the mobile phase and gradient is crucial for separating isomers.[7]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative separation of salvianolic acids and can be an effective alternative to Prep-HPLC.[4][8][9]
The logical relationship for a multi-step purification protocol is outlined below.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect when purifying this compound?
A1: The primary impurities are other structurally related salvianolic acids and their degradation products. While specific degradation products for this compound are not extensively documented, the degradation of the closely related Salvianolic Acid B is well-studied and can provide insights.[1][2]
| Potential Impurity | Origin | Reference |
| Salvianolic Acid A | Degradation product | [10][11] |
| Danshensu | Degradation product | [1] |
| Rosmarinic Acid | Co-extraction/Degradation | [1] |
| Lithospermic Acid | Co-extraction/Degradation | [1] |
| Other Salvianolic Acid Isomers | Co-extraction | [4] |
Q2: What are the recommended storage conditions for purified this compound?
A2: Based on the stability profile of related salvianolic acids, the following storage conditions are recommended to ensure long-term stability:
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Solid Form: Store as a solid or lyophilized powder at -20°C or lower.[2]
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In Solution: If storage in solution is necessary, use a suitable solvent such as DMSO and store at -80°C.[12] Prepare fresh working solutions for experiments and avoid repeated freeze-thaw cycles.
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Protection: Store in airtight, light-protected containers.
Q3: Can you provide a general experimental protocol for the extraction and initial purification of this compound?
A3: The following is a generalized protocol based on methods used for salvianolic acids from Salvia miltiorrhiza. Optimization will be required for specific laboratory conditions and desired purity.
Experimental Protocol: Extraction and Preliminary Purification
-
Extraction:
-
Air-dried and powdered roots of Salvia miltiorrhiza are extracted with 70-80% ethanol (B145695) at room temperature with agitation for 24 hours.
-
The extraction is repeated three times.
-
The extracts are combined and concentrated under reduced pressure at a temperature below 40°C to yield a crude extract.
-
-
Macroporous Resin Chromatography:
-
The crude extract is dissolved in water and loaded onto a pre-equilibrated macroporous resin column (e.g., Amberlite XAD-7).
-
The column is washed with deionized water to remove sugars and other highly polar impurities.
-
The salvianolic acid fraction is eluted with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol).
-
Fractions are collected and monitored by TLC or HPLC to identify those containing the target compound.
-
-
Sephadex LH-20 Chromatography:
-
The enriched fraction from the macroporous resin step is concentrated and dissolved in methanol.
-
The sample is loaded onto a Sephadex LH-20 column equilibrated with methanol.
-
Elution is carried out with methanol, and fractions are collected.
-
Fractions are again analyzed to identify those with the highest concentration of this compound.
-
This protocol provides a partially purified fraction that can then be subjected to high-resolution purification techniques like preparative HPLC.
Signaling Pathway Considerations
While the direct signaling pathways modulated by this compound are still under investigation, it is believed to act through antioxidant and anti-inflammatory mechanisms, similar to other salvianolic acids.[13] A potential mechanism of action involves the modulation of oxidative stress pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Separation and identification of water-soluble salvianolic acids from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography and ESI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 1167424-31-8 | this compound [phytopurify.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Isolation and purification of salvianolic acid A and salvianolic acid B from Salvia miltiorrhiza by high-speed counter-current chromatography and comparison of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative isolation and purification of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and identification of degradation products of salvianolic acid A by NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | TargetMol [targetmol.com]
- 13. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
Troubleshooting inconsistent results in 9''-Methyl salvianolate B experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9''-Methyl salvianolate B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in various organic solvents. For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is commonly used, with a solubility of up to 100 mg/mL.[1] It is also soluble in pyridine, methanol (B129727), and ethanol.[2] For in vivo studies, co-solvent systems are often necessary. A typical formulation involves dissolving the compound in 10% DMSO, followed by the addition of other solvents like PEG300, Tween-80, and saline to achieve the desired concentration and biocompatibility.[1][3]
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: Proper storage is critical to prevent degradation and ensure consistent experimental results. As a solid, this compound should be stored at 4°C for short-term use and -20°C for long-term storage, sealed, and protected from moisture and light.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: My experimental results with this compound are inconsistent. What are the potential causes?
A3: Inconsistent results can stem from several factors related to the compound's stability and handling. Like its analogue salvianolic acid B, this compound is susceptible to degradation under certain conditions. Key factors contributing to variability include:
-
pH of the medium: Phenolic compounds like salvianolates can be unstable in neutral or alkaline aqueous solutions.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Solvent Composition: The choice of solvent and the presence of water can impact stability.
-
Light Exposure: As a phenolic compound, it may be sensitive to light.
-
Improper Storage: Failure to adhere to recommended storage temperatures and conditions can lead to degradation over time.
-
Repeated Freeze-Thaw Cycles: This can degrade the compound in your stock solutions.
Q4: Can I use water to dissolve this compound?
A4: While salvianolic acids are known as water-soluble components of Salvia miltiorrhiza, their stability in aqueous solutions, particularly at neutral or alkaline pH, can be poor. It is generally recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium immediately before use. This minimizes the time the compound spends in an aqueous environment where it may be more prone to degradation.
Troubleshooting Guides
Inconsistent HPLC Analysis Results
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too much sample. 2. Column Contamination: Buildup of impurities on the column. 3. Inappropriate Mobile Phase pH: The pH is not optimal for the analyte's ionization state. | 1. Reduce the injection volume or sample concentration. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Adjust the mobile phase pH. For acidic compounds like salvianolates, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) often improves peak shape. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase. 2. Fluctuating Column Temperature: Lack of a column oven or unstable temperature control. 3. Column Degradation: The stationary phase is breaking down. | 1. Prepare fresh mobile phase daily and keep reservoirs capped. 2. Use a column oven to maintain a consistent temperature. 3. Replace the column if retention times continue to drift with a fresh mobile phase. |
| Ghost Peaks | 1. Carryover from Previous Injection: Insufficient flushing between runs. 2. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from tubing. | 1. Implement a thorough wash step with a strong solvent after each injection. 2. Use high-purity HPLC-grade solvents and filter them before use. Flush the entire HPLC system. |
Variable Cell-Based Assay Outcomes
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | 1. Incomplete Dissolution of Compound: Precipitation of this compound in the culture medium. 2. Pipetting Errors: Inaccurate dispensing of compound or cells. 3. Uneven Cell Seeding: Inconsistent cell numbers across wells. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells and does not exceed the tolerance of your cell line. Visually inspect for any precipitation. Sonication may aid dissolution.[1] 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Ensure a homogenous cell suspension before and during plating. |
| Lower than Expected Bioactivity | 1. Degradation of the Compound: The compound may have degraded in the stock solution or in the culture medium during incubation. 2. Incorrect Concentration: Errors in calculating dilutions. | 1. Prepare fresh dilutions from a properly stored stock solution for each experiment. Minimize the time the compound is in the incubator. 2. Double-check all calculations for dilutions. |
| High Background Signal in Viability Assays (e.g., MTT) | 1. Contamination: Bacterial or yeast contamination in cell cultures. 2. Interference from the Compound: The compound itself may react with the assay reagent. | 1. Regularly check cell cultures for contamination. 2. Run a control with the compound in cell-free medium to check for any direct reaction with the assay reagent. |
Experimental Protocols
HPLC Method for Analysis of this compound
This protocol is a representative method for the analysis of this compound and may require optimization for specific instrumentation and applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Acetonitrile) and Solvent B (0.3% acetic acid in water).
-
Gradient Program:
-
0-5 min: 7% A
-
5-30 min: 7-15% A
-
30-45 min: 15-20% A
-
45-60 min: 20-35% A
-
-
-
Flow Rate: 0.9 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or DMSO) and filter through a 0.22 µm syringe filter before injection.
Cell Viability (MTT) Assay Protocol
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (medium with the same concentration of DMSO).
-
-
Incubation: Incubate the cells with the compound for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently mix to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical cell viability (MTT) assay.
Potential Signaling Pathways Modulated by Salvianolates
Salvianolic acid B, a close structural analog of this compound, has been shown to modulate several key signaling pathways involved in inflammation and cell survival. It is plausible that this compound interacts with similar pathways.
PI3K/Akt Signaling Pathway
Caption: Activation of the PI3K/Akt pathway by salvianolates.[5][6][7][8]
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by salvianolates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9'''-Methyl salvianolate B | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of 9''-Methyl salvianolate B in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of 9''-Methyl salvianolate B in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a methylated derivative of salvianolic acid B, a major water-soluble bioactive compound extracted from Salvia miltiorrhiza (Danshen). Like many polyphenolic compounds, it is presumed to have low oral bioavailability. This is primarily due to poor aqueous solubility, extensive first-pass metabolism in the gut and liver (mainly glucuronidation and sulfation), and potential efflux by intestinal transporters.[1][2][3] Low bioavailability can limit its therapeutic efficacy when administered orally.
Q2: What is the expected oral bioavailability of this compound compared to salvianolic acid B?
A2: While specific pharmacokinetic data for this compound is limited, studies on other polyphenols suggest that methylation can significantly improve oral bioavailability. Methylation of hydroxyl groups can protect the molecule from rapid phase II metabolism (glucuronidation and sulfation), leading to increased metabolic stability and improved intestinal absorption.[1][3][4] For instance, the oral bioavailability of salvianolic acid B in rats is reported to be as low as 2.3%. It is hypothesized that this compound will exhibit higher oral bioavailability than its parent compound. However, this needs to be confirmed through specific pharmacokinetic studies.
Q3: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A3: Key strategies focus on enhancing its solubility, protecting it from degradation, and increasing its intestinal permeability. These include:
-
Lipid-Based Formulations: Systems like nanoemulsions and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic and amphiphilic compounds.[5][6]
-
Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers can protect it from the harsh gastrointestinal environment and allow for controlled release.[7][8]
-
Co-administration with Bioenhancers: Co-administering with inhibitors of metabolic enzymes (e.g., piperine) or efflux pumps (e.g., quercetin) can increase systemic exposure.[2]
Q4: Which animal models are suitable for studying the oral bioavailability of this compound?
A4: Rodent models, particularly Sprague-Dawley or Wistar rats, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and ease of handling.[9][10] Mice can also be used. For more advanced studies, beagle dogs may be considered as their gastrointestinal physiology is more comparable to humans.[11]
Q5: What are the likely signaling pathways modulated by this compound?
A5: Based on the known activities of its parent compound, salvianolic acid B, this compound is expected to exert its antioxidant and anti-inflammatory effects through modulation of key signaling pathways. These likely include the Nrf2/HO-1 pathway, which upregulates antioxidant enzymes, and the inhibition of the pro-inflammatory NF-κB pathway.[1][12]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor aqueous solubility | Formulate this compound in a lipid-based system (e.g., nanoemulsion, SLN) or as a solid dispersion to enhance its dissolution in the gastrointestinal tract.[5][6] |
| Degradation in the GI tract | Encapsulate the compound in polymeric nanoparticles to protect it from the acidic and enzymatic environment of the stomach and intestines.[7][8] |
| High first-pass metabolism | Co-administer with known inhibitors of phase II metabolizing enzymes. Given that this compound is already methylated, the impact of this strategy might be less pronounced compared to its parent compound, but it is still worth considering. |
| Efflux by intestinal transporters | Co-administer with P-glycoprotein (P-gp) or other efflux pump inhibitors to increase intestinal absorption.[2] |
| Inconsistent results between animals | Ensure consistent fasting times before oral administration. Standardize the gavage technique to minimize stress and ensure accurate dosing.[9][13] |
Issue 2: Formulation Instability
| Potential Cause | Troubleshooting/Optimization Strategy |
| Phase separation or precipitation in lipid-based formulations | Screen a wider range of oils, surfactants, and co-surfactants to find a combination with higher solubilizing capacity for this compound. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. |
| Particle aggregation in nanoparticle formulations | Incorporate a stabilizer in the formulation or adjust the surface charge of the nanoparticles to increase repulsive forces. Optimize the preparation method (e.g., homogenization speed, sonication time) to achieve a more uniform particle size. |
| Low encapsulation efficiency | Modify the formulation parameters, such as the polymer or lipid concentration and the drug-to-carrier ratio. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Salvianolic Acid B in Animal Models (for comparative purposes)
| Animal Model | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rats | 500 mg/kg | - | - | 9700 | 2.3 | [14] |
| Dogs | 180 mg/kg | - | - | 1680 ± 670 | 1.07 ± 0.43 | [11] |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve. Data for this compound is not currently available in the public domain and needs to be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a simple formulation for oral gavage in rats.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent like DMSO.
-
Formulation Vehicle: A common vehicle for oral administration in rodents is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Preparation Steps: a. Add the required volume of the this compound stock solution to a sterile microcentrifuge tube. b. Sequentially add the vehicle components. For example, to achieve a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, add each component and vortex thoroughly after each addition to ensure a clear solution. c. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. d. The final concentration should be calculated based on the dosing volume and the weight of the animals.
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Use male or female Sprague-Dawley rats (200-250 g). House the animals under standard laboratory conditions with free access to food and water.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before oral administration, with free access to water.
-
Dosing: Administer the prepared this compound formulation via oral gavage at the desired dose. The typical volume for oral gavage in rats is 5-10 mL/kg.[9][13]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[10][15][16]
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Protocol 3: Quantification of this compound in Rat Plasma by HPLC-MS/MS
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add an internal standard. b. Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins. c. Vortex for 1 minute and then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.[12]
-
HPLC-MS/MS Conditions (Example):
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic acids.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for this compound and the internal standard.[12][17][18][19]
-
Visualizations
References
- 1. Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylated flavonoids have greatly improved intestinal absorption and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Lipid-Based Encapsulation on the Bioaccessibility and Bioavailability of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repo.uni-hannover.de [repo.uni-hannover.de]
- 7. mdpi.com [mdpi.com]
- 8. Polyphenols delivery by polymeric materials: challenges in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.unsw.edu.au [research.unsw.edu.au]
- 10. Pharmacokinetic studies [bio-protocol.org]
- 11. Strategies to Improve the Poor Bioavailability of Polyphenols | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. downstate.edu [downstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. einsteinmed.edu [einsteinmed.edu]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous quantification of multiple classes of phenolic compounds in blood plasma by liquid chromatography-electrospray tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 19. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 9''-Methyl salvianolate B during experiments
Welcome to the technical support center for 9''-Methyl salvianolate B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your compound, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
A1: this compound is a phenolic compound isolated from the roots of Salvia miltiorrhiza (Danshen)[1]. Like other phenolic compounds, it is susceptible to oxidation, a chemical process that can degrade the molecule and alter its biological activity. Oxidation can lead to inconsistent experimental results and misinterpretation of data. Therefore, preventing oxidation is crucial for obtaining accurate and reliable findings.
Q2: What are the primary factors that contribute to the oxidation of this compound?
A2: The primary factors that can induce oxidation of this compound and related compounds like salvianolic acid B include:
-
Exposure to atmospheric oxygen: This is the main driver of oxidation.
-
pH of the solution: The stability of salvianolic acid B is pH-dependent, with decreased stability observed as the pH moves from acidic to neutral and alkaline conditions.
-
Temperature: Higher temperatures accelerate the degradation of salvianolic acid B.
-
Exposure to light: Light, especially UV radiation, can promote the oxidation of phenolic compounds.
-
Presence of metal ions: Metal ions can catalyze oxidation reactions.
Q3: How can I visually detect if my this compound solution has oxidized?
A3: A common sign of oxidation in solutions of phenolic compounds is a change in color, often a yellowing or browning of the solution. However, color change is not always a reliable indicator of the extent of degradation. For accurate assessment, it is recommended to use analytical techniques such as HPLC-UV to monitor the purity of your solution over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause: Oxidation of this compound in the stock solution or in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Prepare stock solutions of this compound in an appropriate solvent like DMSO immediately before use. If storage is necessary, store aliquots in tightly sealed vials at -80°C for up to one year or -20°C for up to one month[2]. Avoid repeated freeze-thaw cycles.
-
Use Degassed Solvents and Media: Before preparing solutions, degas all solvents and cell culture media by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Incorporate Antioxidants: Consider adding antioxidants such as ascorbic acid or citric acid to your experimental setup to help prevent oxidation[3][4].
-
Minimize Light Exposure: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Work Under an Inert Atmosphere: For maximum protection, handle the compound and prepare solutions inside a glove box or under a constant stream of an inert gas.
-
Problem 2: Appearance of unexpected peaks in HPLC chromatograms.
-
Possible Cause: Degradation of this compound into various oxidation products.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Prepare samples for HPLC analysis immediately before injection. If samples must be stored in an autosampler, ensure the vials are sealed and the temperature is kept low.
-
Use an Inert Mobile Phase: Degas the mobile phase components before use and consider sparging with helium during the HPLC run to maintain an oxygen-free environment.
-
Check for Metal Contamination: Ensure all glassware and equipment are thoroughly cleaned to avoid contamination with metal ions that can catalyze oxidation.
-
Analyze a Fresh Standard: Run a freshly prepared standard of this compound to confirm its retention time and peak purity. This will help in identifying degradation peaks in your samples.
-
Quantitative Data Summary
The stability of salvianolic acid B, a structurally similar compound, has been studied under various conditions. This data can provide valuable insights into the stability of this compound.
| Condition | Solvent/Medium | Stability Findings | Reference |
| pH | Buffered Aqueous Solutions | Maximum stability at acidic pH (e.g., pH 2.0). Degradation increases as pH becomes neutral or alkaline. | [5] |
| Temperature | Aqueous Solution | Degradation is temperature-dependent. | |
| Solvent | Deep Eutectic Solvents vs. Water/Ethanol (B145695) | More stable in deep eutectic solvents compared to water or ethanol solutions at room and high temperatures. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Amber glass vials with screw caps (B75204) and septa
-
Inert gas (nitrogen or argon) supply
-
Syringes and needles
-
-
Procedure:
-
Place the required amount of this compound powder into a pre-weighed amber glass vial.
-
Seal the vial with a septum cap.
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.
-
Using a syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. Sonication may be used to aid dissolution[2].
-
Gently swirl the vial until the compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use amber vials.
-
Purge the headspace of each aliquot vial with inert gas before sealing tightly.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage[2].
-
Protocol 2: Handling this compound for Cell Culture Experiments
-
Materials:
-
Prepared stock solution of this compound
-
Degassed cell culture medium
-
Inert gas (nitrogen or argon) supply (optional, for highly sensitive experiments)
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Pre-warm the degassed cell culture medium to the desired temperature (e.g., 37°C).
-
Under a sterile cell culture hood, dilute the stock solution directly into the pre-warmed, degassed medium to the final working concentration.
-
Mix gently by pipetting up and down. Avoid vigorous vortexing to minimize the introduction of oxygen.
-
Immediately add the treatment medium to the cells.
-
For experiments requiring long incubation times, consider replacing the treatment medium at regular intervals with freshly prepared medium to minimize the effects of degradation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antioxidant signaling pathway of salvianolic acids.
Caption: General workflow for handling air-sensitive compounds.
Caption: Logical relationship of oxidation to experimental outcomes.
References
- 1. 9'''-Methyl salvianolate B | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Inhibition of Phenylpropanoid Biosynthesis in Artemisia annua L.: A Novel Approach to Reduce Oxidative Browning in Plant Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of 9''-Methyl Salvianolate B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9''-Methyl salvianolate B. It addresses common issues encountered during spectroscopic analysis to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it sourced?
A1: this compound is a phenolic acid compound.[1][2] It is a methylated derivative of salvianolate B, naturally extracted from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1][3]
Q2: What are the key spectroscopic techniques used to analyze this compound?
A2: The primary spectroscopic techniques for the analysis of this compound and related salvianolic acids include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Diode Array Detection (DAD), Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem MS (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the common causes of artifacts in the analysis of natural products like this compound?
A3: Artifacts in natural product analysis can arise from various sources, including the extraction process, use of certain solvents, and the analytical instrumentation itself.[4] For phenolic compounds like salvianolic acids, degradation due to pH and temperature changes is a significant concern.[5]
Q4: How should this compound samples be stored to minimize degradation?
A4: To ensure stability, this compound should be stored at 4°C in a sealed container, protected from moisture and light. For solutions, it is recommended to store them at -80°C for up to six months or -20°C for up to one month.[3] Salvianolic acids generally show better stability in ethanol (B145695) and other organic solvents compared to aqueous solutions.[6]
Troubleshooting Guides
HPLC and UHPLC-MS Analysis
Problem: Peak tailing or fronting in the chromatogram.
-
Possible Cause: Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.
-
Solution:
-
Decrease the sample concentration or injection volume.
-
Adjust the mobile phase pH. For acidic compounds like salvianolic acids, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often used to ensure good peak shape.[7][8]
-
Ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
Problem: Inconsistent retention times.
-
Possible Cause: Inadequate column equilibration, changes in mobile phase composition, temperature fluctuations, or pump issues.
-
Solution:
-
Ensure the column is thoroughly equilibrated with the mobile phase before injection.
-
Prepare fresh mobile phase and degas it properly.
-
Use a column oven to maintain a constant temperature.[7]
-
Check the HPLC pump for leaks or pressure fluctuations.
-
Problem: Ghost peaks appearing in the chromatogram.
-
Possible Cause: Contamination in the sample, solvent, or carryover from previous injections.
-
Solution:
-
Run a blank gradient to identify the source of contamination.
-
Use high-purity solvents and freshly prepared mobile phases.
-
Implement a robust needle wash protocol in the autosampler.
-
Mass Spectrometry (MS) Analysis
Problem: Difficulty in identifying the molecular ion peak of this compound.
-
Possible Cause: In-source fragmentation, poor ionization, or presence of adducts.
-
Solution:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas temperature, and flow rate) to minimize in-source fragmentation.
-
Analyze in both positive and negative ion modes. For phenolic acids, negative ion mode often provides a strong [M-H]⁻ signal.[9]
-
Look for common adducts (e.g., [M+Na]⁺, [M+K]⁺ in positive mode; [M+Cl]⁻ in negative mode) and calculate the corresponding mass of the parent compound.
-
Problem: Unexpected fragment ions in the MS/MS spectrum.
-
Possible Cause: Presence of isomers or degradation products.
-
Solution:
-
Compare the fragmentation pattern with published data for this compound and its known isomers or degradation products.[9][10] The degradation of salvianolic acid B, a closely related compound, is known to be dependent on pH and temperature.[5]
-
Ensure proper sample handling and storage to minimize degradation.
-
NMR Spectroscopy
Problem: Broad or distorted peaks in the ¹H NMR spectrum.
-
Possible Cause: Poor shimming, presence of paramagnetic impurities, or sample aggregation. Phenolic hydroxyl protons can also appear as broad signals.[11]
-
Solution:
-
Carefully shim the magnetic field before acquiring data.
-
Ensure the sample is free from particulate matter and paramagnetic metals.
-
For phenolic compounds, the hydroxyl proton signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH peak to disappear due to proton exchange.[11]
-
Problem: Unidentified signals in the spectrum.
-
Possible Cause: Residual solvent signals, impurities in the sample, or degradation products.
-
Solution:
-
Consult tables of common NMR solvent impurities to identify solvent peaks.
-
Purify the sample using appropriate chromatographic techniques if significant impurities are present.
-
Consider the possibility of degradation, especially if the sample has been stored for an extended period or under suboptimal conditions. The stability of salvianolic acid B is known to be affected by pH and temperature.[5]
-
Data Presentation
Table 1: HPLC-MS/MS Parameters for the Analysis of Salvianolic Acids
| Parameter | Value | Reference |
| Column | Agilent Zorbax Eclipse XDB C18 (4.6 x 250 mm, 5 µm) | [12] |
| Mobile Phase A | 0.3% Glacial Acetic Acid in Water | [12] |
| Mobile Phase B | Acetonitrile | [12] |
| Flow Rate | 0.9 mL/min | [12] |
| Column Temperature | 30 °C | [12] |
| Detection Wavelength | 280 nm | [12] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [9][10] |
Table 2: Key Mass Spectrometric Data for Salvianolic Acid B (a close structural analog of this compound)
| Ion | m/z (negative mode) | Description | Reference |
| [M-H]⁻ | 717.14610 | Deprotonated molecular ion | [9] |
| Fragment Ion 1 | 519 | [M-H - C₉H₁₀O₅]⁻ | [10] |
| Fragment Ion 2 | 339.0507 | Loss of a danshensu (B613839) moiety | [9] |
| Fragment Ion 3 | 321.0401 | Further fragmentation | [9][10] |
| Fragment Ion 4 | 197.0446 | Resulting from ester bond cleavage | [9] |
| Fragment Ion 5 | 179.0448 | Loss of H₂O from m/z 197 | [9] |
| Fragment Ion 6 | 135.0439 | Loss of COOH from m/z 197 | [9] |
Experimental Protocols
Protocol 1: UHPLC-Q-Exactive Orbitrap MS Analysis
This protocol is adapted from a method used for the systematic screening of chemical constituents in medicinal plants containing salvianolic acids.[9]
-
Chromatographic System: Thermo Scientific Dionex Ultimate 3000 RS.
-
Column: Thermo Scientific Hypersil GOLD aQ (100 mm × 2.1 mm, 1.9 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Mass Spectrometer: Q-Exactive Focus Orbitrap MS with an ESI source.
-
Ionization Mode: Negative.
-
Data Acquisition: Full-scan MS and data-dependent MS2 (dd-MS2) mode.
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
D₂O Exchange: To identify hydroxyl protons, acquire a spectrum, then add a drop of D₂O, shake the tube, and re-acquire the spectrum. The -OH signals will disappear or significantly diminish.[11]
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for troubleshooting unexpected artifacts in spectroscopic analysis.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 9'''-Methyl salvianolate B | CAS:1167424-32-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study on Optimization of Ethanol Reflux Extraction of Phenolic Acids from Salvia miltiorrhiza [scirp.org]
- 7. [Study on application of salvianolic acids reference extract in quality control of Salvia miltiorrhiza and salvianolic acids for injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Characterization and Identification of Major Constituents in Jitai Tablets by High-Performance Liquid Chromatography/Diode-Array Detection Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of Salvianolic Acid B and 9''-Methyl Salvianolate B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two phenolic compounds derived from Salvia miltiorrhiza (Danshen): Salvianolic Acid B (Sal B) and its methylated derivative, 9''-Methyl Salvianolate B. While Salvianolic Acid B is one of the most abundant and extensively studied water-soluble components of Danshen, data on the biological effects of this compound is notably scarce. This guide aims to summarize the available experimental data for Salvianolic Acid B and to highlight the current knowledge gap regarding this compound, thereby providing a basis for future research.
Salvianolic Acid B: A Multifaceted Bioactive Compound
Salvianolic Acid B (Sal B) is a potent antioxidant and has been the subject of numerous studies investigating its therapeutic potential across a wide range of diseases. Its biological activities are diverse, encompassing anti-inflammatory, cardioprotective, neuroprotective, anti-fibrotic, and anti-cancer effects. These effects are mediated through the modulation of various signaling pathways.
Key Biological Activities of Salvianolic Acid B
Antioxidant Activity: Sal B is a powerful scavenger of reactive oxygen species (ROS).[1] Its antioxidant properties are central to many of its other biological effects, helping to mitigate oxidative stress-induced cellular damage.[2]
Anti-inflammatory Effects: Sal B has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. For instance, it can suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in microglia.[3] This is often achieved through the inhibition of key inflammatory signaling pathways such as the NF-κB pathway.[3]
Cardioprotective Effects: The cardioprotective actions of Sal B are well-documented. It has been shown to protect against myocardial ischemia-reperfusion injury by reducing infarct size, inhibiting cardiomyocyte apoptosis, and improving cardiac function.[4][5] These effects are linked to its ability to reduce oxidative stress and inflammation within the myocardium.[2]
Neuroprotective Effects: Sal B exhibits neuroprotective properties in models of neurological diseases. It can protect neurons from toxicity and reduce neuroinflammation by modulating microglial activation.[3][6] The activation of the Nrf2 signaling pathway is a key mechanism underlying its neuroprotective effects.[6][7]
Anti-Cancer Activity: Sal B has demonstrated anti-tumor activity in various cancer cell lines. It can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor angiogenesis and metastasis.[8][9][10] For example, in breast cancer cells, Sal B has been shown to reduce cell viability in a concentration-dependent manner.[8]
Quantitative Data on Salvianolic Acid B's Biological Activity
| Biological Activity | Model System | Key Findings | Reference |
| Anti-Cancer | Human breast cancer adenocarcinoma (MCF-7) cells | IC50 values of 4.5, 4.9, and 4.6 mg/mL after 24, 48, and 72 hours of treatment, respectively. | [8] |
| Non-small cell lung cancer (A549) cells | IC50 value was determined to be a concentration that inhibits cell growth by 50%. | [11] | |
| Anti-inflammatory | IL-1β-induced osteoarthritis chondrocytes | Sal B (40 and 80 μM) inhibited the secretion of IL-6, IL-17, and TNF-α. | [12] |
| LPS-treated rat primary microglia | Significantly reduced the production of NO, TNF-α, IL-1β, and ROS in a dose-dependent manner. | [3] | |
| Neuroprotection | MPP+ and LPS-induced toxicity in dopaminergic neurons | Sal B at concentrations of 50 μM and 100 μM protected dopaminergic neurons. | [6] |
Experimental Protocols for Key Assays with Salvianolic Acid B
Cell Viability Assay (MTT Assay): Human breast cancer (MCF-7) cells are seeded in 96-well plates. After attachment, cells are treated with various concentrations of Salvianolic Acid B for 24, 48, and 72 hours. Following treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.
Measurement of Nitric Oxide (NO) Production (Griess Assay): Rat primary microglia are plated and stimulated with lipopolysaccharide (LPS) in the presence or absence of different concentrations of Salvianolic Acid B. After a specified incubation period, the cell culture supernatant is collected. The concentration of nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent. The absorbance is read at approximately 540 nm, and the nitrite concentration is determined from a standard curve.
Western Blot Analysis for Protein Expression: Cells or tissue samples are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, Bax, Bcl-2) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways Modulated by Salvianolic Acid B
Salvianolic Acid B exerts its diverse biological effects by modulating a complex network of intracellular signaling pathways. Below are graphical representations of some of the key pathways involved.
This compound: An Uncharted Territory
In stark contrast to the wealth of data available for Salvianolic Acid B, there is a significant lack of published, peer-reviewed experimental data on the biological activity of this compound. Information on this compound is primarily available through chemical supplier catalogs.
These sources identify this compound as a phenolic compound and a methylated derivative of Salvianolic Acid B, also isolated from the roots of Salvia miltiorrhiza. Some suppliers suggest that its mode of action is "believed to involve antioxidant and anti-inflammatory pathways" and that it may have potential applications in cardiovascular and neurodegenerative disorders. However, these claims are not substantiated with experimental evidence or citations to scientific literature.
Studies on the metabolism of Salvianolic Acid B in rats have indicated that methylation is a key metabolic pathway.[13] This suggests that methylated derivatives of Sal B are formed in vivo, which may possess their own biological activities. Indeed, a study on Salvianolic Acid A found that its O-methylated metabolites exhibited high antioxidant potency.[14] This raises the possibility that this compound could be a biologically active metabolite of Sal B, but further research is required to confirm this and to characterize its specific effects.
Conclusion and Future Directions
The comparison between Salvianolic Acid B and this compound is currently one-sided due to a profound lack of research on the latter. Salvianolic Acid B is a well-characterized compound with a broad spectrum of promising biological activities, supported by extensive experimental data. Its therapeutic potential is attributed to its potent antioxidant and anti-inflammatory properties and its ability to modulate key signaling pathways involved in various pathologies.
The biological significance of this compound remains largely unknown. The fact that it is a methylated derivative of the highly active Salvianolic Acid B, and that methylation is a known metabolic route for salvianolic acids, strongly suggests that this compound may also possess important biological activities.
Therefore, there is a clear and compelling need for future research to:
-
Isolate or synthesize sufficient quantities of this compound for biological evaluation.
-
Conduct comprehensive in vitro and in vivo studies to determine its antioxidant, anti-inflammatory, anti-cancer, cardioprotective, and neuroprotective properties.
-
Perform direct comparative studies between Salvianolic Acid B and this compound to understand how methylation affects biological activity and potency.
-
Investigate the metabolic fate of Salvianolic Acid B more thoroughly to determine if this compound is a significant metabolite and to understand its pharmacokinetic profile.
Elucidating the biological activities of this compound will not only fill a significant knowledge gap but also potentially unveil a new therapeutic agent with improved properties, such as enhanced stability or bioavailability, compared to its parent compound.
References
- 1. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvianolic acid B: a promising cardioprotective agent [frontiersin.org]
- 3. Anti-inflammatory activity of salvianolic acid B in microglia contributes to its neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic acids and its potential for cardio-protection against myocardial ischemic reperfusion injury in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis [frontiersin.org]
- 6. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 7. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 10. Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvianolic acid B acts against non-small cell lung cancer A549 cells via inactivation of the MAPK and Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthr ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02418A [pubs.rsc.org]
- 13. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of salvianolic acid A and antioxidant activities of its methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 9''-Methyl Salvianolate B and Resveratrol
In the landscape of natural compounds with therapeutic potential, both 9''-Methyl salvianolate B and resveratrol (B1683913) have garnered attention for their prospective health benefits. This guide provides a detailed, objective comparison of these two molecules, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Disclaimer: There is a significant disparity in the volume of published research available for this compound compared to resveratrol. Much of the detailed mechanistic and quantitative data for the salvianolate class of compounds pertains to salvianolic acid B. While structurally related, it is crucial to note that this compound is a distinct molecule, and data for salvianolic acid B is presented here for comparative inference due to the limited specific information on its methylated derivative.
Overview and Chemical Structure
This compound is a phenolic acid compound and a methylated derivative of salvianolate B, extracted from the roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine.[1] Its mode of action is thought to involve antioxidant and anti-inflammatory pathways, though specific mechanisms are still under active investigation.[1]
| Feature | This compound | Resveratrol |
| Chemical Formula | C37H32O16 | C14H12O3 |
| Molecular Weight | 732.65 g/mol [1] | 228.24 g/mol |
| Source | Salvia miltiorrhiza (Danshen)[1] | Grapes, berries, peanuts[2] |
| Primary Class | Phenolic Acid | Stilbenoid |
Mechanistic Insights: A Tale of Two Compounds
Resveratrol: A Multi-Targeting Agent
Resveratrol exerts its effects by modulating a complex network of signaling pathways. Its mechanisms are well-documented and include:
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Activation of Sirtuin 1 (SIRT1): Resveratrol is a known activator of SIRT1, a NAD+-dependent deacetylase.[3] This activation is linked to improved mitochondrial function, reduced oxidative stress, and anti-aging effects.[3]
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Inhibition of Nuclear Factor-Kappa B (NF-κB): Resveratrol can suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses.[3]
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Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Resveratrol has been shown to inhibit the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, which are involved in inflammation and apoptosis.[4]
This compound and the Salvianolate Family: Emerging Mechanisms
While specific data for this compound is scarce, studies on the closely related salvianolic acid B provide insights into its potential mechanisms of action. These are believed to include:
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Antioxidant Activity: Salvianolic acid B is a potent scavenger of free radicals.[5]
-
Nrf2 Pathway Activation: Similar to resveratrol, salvianolic acid B has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7]
-
NF-κB Pathway Inhibition: Salvianolic acid B can inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[8][9]
-
MAPK Pathway Modulation: Research suggests that salvianolic acid B can inhibit the ERK and p38 MAPK signaling pathways.[10]
-
AMPK Activation: Some studies indicate that salvianolic acid B can activate the AMPK pathway, contributing to its protective effects in cardiovascular contexts.[11]
Experimental Data Summary
The following tables summarize key experimental findings for resveratrol and salvianolic acid B. It is important to reiterate that direct quantitative comparisons are challenging due to the differing experimental models and the lack of data for this compound.
Resveratrol: Selected In Vitro and In Vivo Data
| Biological Effect | Experimental Model | Key Findings |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of nitric oxide (NO) production. |
| Antioxidant | Various cell-free and cell-based assays | Significant radical scavenging activity (DPPH, ABTS assays). |
| Anticancer | HTB94 chondrosarcoma cells | Inhibition of MMP-2 and MMP-9.[4] |
| Cardioprotective | Animal models of myocardial infarction | Reduction in infarct size and improved cardiac function. |
| Neuroprotective | Animal models of cerebral ischemia | Reduced infarct volume and improved neurological outcomes. |
Salvianolic Acid B: Selected In Vitro and In Vivo Data
| Biological Effect | Experimental Model | Key Findings |
| Anti-inflammatory | TNF-α-stimulated human umbilical vein endothelial cells (HUVECs) | Inhibition of NF-κB nuclear translocation and NLRP3 inflammasome activation.[9] |
| Antioxidant | γ-radiation-exposed mice | Increased serum superoxide (B77818) dismutase (SOD) activity and decreased malondialdehyde (MDA) levels via the Nrf2 pathway.[5] |
| Neuroprotective | Rat model of cerebral ischemia-reperfusion injury | Reduction in infarct area and inhibition of the Caspase-3 signaling pathway.[12] |
| Cardioprotective | Swine model of acute myocardial infarction | Decreased myocardial apoptotic index and improved left ventricular ejection fraction. |
| Anti-diabetic | High-fat diet and streptozotocin-induced diabetic rats | Decreased blood glucose and insulin (B600854) levels, and improved insulin sensitivity.[13] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by resveratrol and the inferred pathways for salvianolic acid B.
Caption: Key signaling pathways modulated by Resveratrol.
Caption: Inferred signaling pathways for Salvianolic Acid B.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activities of compounds like resveratrol and salvianolic acid B.
Antioxidant Activity Assays (DPPH and ABTS)
Objective: To determine the free radical scavenging capacity of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
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The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the test compound to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well and mix.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
NF-κB Activation Assay (p65 Translocation)
Objective: To determine the effect of a compound on the nuclear translocation of the NF-κB p65 subunit, a key step in NF-κB activation.
Immunofluorescence-based Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages or endothelial cells) on coverslips or in a 96-well imaging plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a specific duration.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash with PBST.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in cytoplasmic fluorescence and an increase in nuclear fluorescence indicate activation, which would be inhibited by an effective compound.
-
Conclusion and Future Directions
The comparative analysis of this compound and resveratrol reveals two natural compounds with significant therapeutic potential, primarily centered around their antioxidant and anti-inflammatory properties. Resveratrol is a well-established, multi-target compound with a vast body of research supporting its diverse biological activities. Its mechanisms of action through key signaling pathways like SIRT1, AMPK, and NF-κB are extensively characterized.
In contrast, the scientific literature on this compound is currently limited. However, studies on the closely related salvianolic acid B suggest that it shares some mechanistic similarities with resveratrol, particularly in its ability to modulate the Nrf2 and NF-κB pathways. The broader salvianolate family has demonstrated potent antioxidant and anti-inflammatory effects, as well as promising activity in models of cardiovascular and neurodegenerative diseases.
For researchers and drug development professionals, resveratrol presents a compound with a well-defined profile and a plethora of preclinical data. The challenge with resveratrol often lies in its bioavailability and translating the high concentrations used in vitro to effective in vivo doses.
This compound, and the broader class of salvianolates, represent a promising but less explored area. Future research should focus on:
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Direct Head-to-Head Studies: Conducting experiments that directly compare the efficacy and potency of this compound and resveratrol in various disease models.
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Mechanistic Elucidation: Delineating the specific molecular targets and signaling pathways modulated by this compound.
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Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.
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Quantitative Analysis: Generating robust quantitative data (e.g., IC50 values) for the various biological activities of this compound to allow for more direct comparisons with other compounds.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. <i>Salvia miltiorrhiza</i>:Traditional medicinal uses, chemistry, and pharmacology [cjnmcpu.com]
- 4. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of salvianolate lyophilized injection against cerebral ischemia in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of Salvianolic acid B on rat ferroptosis in myocardial infarction through upregulating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of salvianolic-acid B on inhibiting MAPK signaling induced by transforming growth factor-β1 in activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Natural AMPK Activators in Cardiovascular Disease Prevention [frontiersin.org]
- 12. Neuroprotective effect of salvianolate on cerebral ischaemia-reperfusion injury in rats by inhibiting the Caspase-3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological activities of salvianolic acid B from Salvia miltiorrhiza on type 2 diabetes induced by high-fat diet and streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of 9''-Methyl Salvianolate B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the current understanding of the molecular targets of 9''-Methyl salvianolate B and its well-studied precursor, Salvianolic acid B. While the precise molecular targets of this compound are still under active investigation, its bioactivity is widely believed to mirror that of Salvianolic acid B, focusing on antioxidant and anti-inflammatory pathways.[1] This document summarizes the available experimental data for Salvianolic acid B to provide a framework for validating the therapeutic potential of this compound.
Introduction to this compound and Salvianolic Acid B
This compound is a methylated derivative of Salvianolic acid B, a major bioactive component extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza).[1] Both compounds are of significant interest for their potential therapeutic applications in cardiovascular and neurodegenerative diseases.[1] The primary mode of action for these molecules is thought to be through the modulation of oxidative stress and inflammatory responses at the cellular level.[1]
Comparative Analysis of Molecular Targets
Direct experimental validation of the molecular targets for this compound is currently limited in publicly available research. However, extensive studies on Salvianolic acid B have elucidated its interaction with several key signaling pathways implicated in inflammation, cell proliferation, and fibrosis. It is hypothesized that this compound interacts with similar, if not identical, molecular targets.
Below is a summary of the validated molecular targets and pathways for Salvianolic acid B, which serves as a predictive framework for this compound.
Key Signaling Pathways Modulated by Salvianolic Acid B
dot
Caption: Major signaling pathways modulated by Salvianolic Acid B.
Quantitative Data on Bioactivity
The following tables summarize quantitative data from various in vitro and in vivo studies on Salvianolic acid B. These data provide a benchmark for the expected potency of this compound.
Table 1: In Vitro Efficacy of Salvianolic Acid B
| Cell Line | Assay | Target/Pathway | Concentration | Effect | Reference |
| Human Gingival Fibroblasts | MTT Assay | Cell Viability | 75 µg/mL | Increased cell viability | [2] |
| Human Gingival Fibroblasts | Wound Healing Assay | Cell Migration | 25 and 50 µg/mL | Increased migration, covering 56.89% and 51.63% of gap in 24h vs 20.41% in control | [2] |
| Human Gingival Fibroblasts | Collagen III Production | Extracellular Matrix | 75 µg/mL | Increased collagen type III expression | [2] |
| HCT116 Colon Cancer Cells | Autophagy Assay | Akt/mTOR | Not Specified | Induced autophagy, inhibited proliferation | [3] |
| MFE-280 Endometrial Cancer Cells | Proliferation Assay | PI3K/Akt | Not Specified | Inhibited proliferation, induced autophagy and apoptosis | [3] |
| A549 NSCLC Cells | EMT Assay | MAPK, Smad2/3 | Not Specified | Inhibited EMT and cell migration | [3] |
Table 2: In Vivo Efficacy of Salvianolic Acid B
| Animal Model | Disease Model | Dosage | Effect | Reference |
| Mice | Colon Cancer (MC38 cells) | 10 and 20 mg/kg | 43.4% and 63.2% tumor suppression, respectively | [3] |
| Mice | Ehrlich Solid Carcinoma | Not Specified | Reduced tumor volume and increased median survival | [3] |
| Rats | General Administration | 100 mg/kg (IV) | AUC: 5030 ± 565 min µg/mL | [3] |
| Rats | General Administration | 500 mg/kg (Oral) | AUC: 582 ± 222 min µg/mL, Bioavailability: 2.3% | [3] |
| Dogs | General Administration | 9 mg/kg (IV) | AUC: 7840 ± 1140 ng/mL·h | [3] |
| Dogs | General Administration | 180 mg/kg (Oral) | AUC: 1680 ± 670 ng/mL·h, Bioavailability: 1.07 ± 0.43% | [3] |
Experimental Protocols
Detailed experimental protocols for the validation of this compound targets can be adapted from established methods used for Salvianolic acid B.
Western Blot Analysis for Signaling Pathway Proteins
dot
Caption: Workflow for Western Blot Analysis.
-
Cell Culture and Treatment: Plate appropriate cells (e.g., endothelial cells, macrophages) and culture to desired confluency. Treat cells with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of Akt, ERK, Smad2/3, and NF-κB subunits). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
In Vitro Kinase Assay
dot
References
Unraveling the Signaling Cascade of 9''-Methyl Salvianolate B: A Comparative Analysis
For Immediate Release
To Researchers, Scientists, and Drug Development Professionals,
This guide provides a comparative analysis of the downstream signaling pathways of 9''-Methyl salvianolate B, a phenolic compound derived from Salvia miltiorrhiza (Danshen). While direct experimental evidence detailing the specific signaling cascades modulated by this compound remains limited, its structural similarity to the well-researched compound, Salvianolic acid B, allows for inferential analysis and highlights promising avenues for future investigation.
This compound is recognized for its potential antioxidant and anti-inflammatory properties, suggesting its interaction with key cellular signaling pathways involved in these processes.[1] Current research indicates that its mode of action is believed to involve pathways related to oxidative stress and inflammation, although precise mechanisms are still under investigation.[1]
This guide will leverage the extensive research on Salvianolic acid B to provide a comparative framework for understanding the potential downstream effects of this compound. The experimental data and established signaling pathways of Salvianolic acid B serve as a valuable reference for hypothesizing and testing the mechanisms of its methylated derivative.
Comparative Bioactivity Profile
While specific quantitative data on the direct molecular targets of this compound is not yet available, a comparative overview with Salvianolic acid B can be established based on their observed biological effects.
| Compound | Reported Biological Activities | Investigated Therapeutic Areas |
| This compound | Antioxidant, Anti-inflammatory (inferred) | Cardiovascular diseases, Neurodegenerative disorders (exploratory)[1] |
| Salvianolic acid B | Antioxidant, Anti-inflammatory, Anti-fibrotic, Anti-apoptotic, Pro-autophagy | Cardiovascular diseases, Liver diseases, Neurodegenerative diseases, Cancer, Psoriasis[2] |
Downstream Signaling of Salvianolic Acid B: A Proxy for this compound
The following sections detail the known downstream signaling pathways modulated by Salvianolic acid B. These pathways are critical in cellular responses to stress, inflammation, and proliferation, and represent high-priority targets for investigation in the context of this compound.
Table 1: Summary of Salvianolic Acid B Effects on Key Signaling Pathways
| Signaling Pathway | Key Proteins Modulated | Observed Effect of Salvianolic Acid B | Cell/Disease Model |
| PI3K/Akt | PI3K, Akt, GSK3β, mTOR | Inhibition or Activation (context-dependent) | Ovarian cancer cells, Psoriasis models, Ischemia-reperfusion injury[2] |
| MAPK | ERK, p38, JNK | Inhibition | TGF-β1-stimulated hepatic stellate cells, Non-small cell lung cancer cells[3][4] |
| NF-κB | IκBα, p65 | Inhibition | TNF-α-stimulated endothelial cells, Ovarian cancer cells[2] |
| TGF-β/Smad | Smad2/3 | Inhibition | Non-small cell lung cancer cells[4] |
| STAT3 | STAT3 | Regulation | Astrocytes[2] |
Visualizing the Signaling Networks
The following diagrams illustrate the established signaling pathways of Salvianolic acid B, which are hypothesized to be relevant for this compound.
Caption: Potential signaling pathways modulated by Salvianolic Acid B.
Experimental Protocols
To facilitate further research into this compound, this section provides detailed methodologies for key experiments used to elucidate the signaling pathways of Salvianolic acid B. These protocols can be adapted to investigate the effects of this compound.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the effect of a compound on the phosphorylation state of key signaling proteins.
-
Cell Culture and Treatment: Culture cells (e.g., LX-2 hepatic stellate cells, A549 lung cancer cells) to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., TGF-β1, TNF-α) for a specified time (e.g., 30-60 minutes).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK/ERK, p-Akt/Akt, p-p65/p65) overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound and/or a stimulant (e.g., TNF-α) as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against NF-κB p65 for 1-2 hours. After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B acts against non-small cell lung cancer A549 cells via inactivation of the MAPK and Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 9''-Methyl Salvianolate B Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Salvianolic acid B, a major water-soluble component isolated from the traditional Chinese herb Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential in cardiovascular and neurological diseases. Its derivative, 9''-Methyl salvianolate B, is also a subject of interest for its pharmacological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound analogs, focusing on their antioxidant, neuroprotective, and cardioprotective effects. The information is based on available experimental data for salvianolic acid B and its derivatives, providing insights into the potential of novel analogs.
Comparative Biological Activity of Salvianolic Acid B and its Analogs
While specific quantitative data for a wide range of this compound analogs are limited in publicly available literature, the structure-activity relationships of the broader class of salvianolic acids and their parent compound, caffeic acid, provide valuable insights. The following table summarizes the key findings on the biological activities of salvianolic acid B, which can be extrapolated to its 9''-methyl ester analog and other potential derivatives.
| Compound/Analog Feature | Antioxidant Activity (DPPH/ABTS Scavenging) | Neuroprotective Effect (e.g., in OGD models) | Cardioprotective Effect (e.g., in MI models) | Key Structural Determinants |
| Salvianolic Acid B | Potent free radical scavenger.[1] | Protects neurons from ischemia-reperfusion injury by reducing apoptosis and oxidative stress.[2][3][4] | Reduces infarct size and improves cardiac function by inhibiting apoptosis and inflammation.[1][5] | Multiple catechol groups, carboxylic acid moieties. |
| Caffeic Acid Esters (General) | Activity increases with the number of hydroxyl groups (catechol moiety is crucial). Hydrophobicity influences activity in emulsion systems.[6][7][8] | --- | --- | Catechol structure, nature of the esterifying alcohol. |
| Methylated Analogs (e.g., this compound) | Methylation of carboxylic acid groups may increase lipophilicity, potentially altering cellular uptake and membrane interaction. | Likely to retain neuroprotective properties due to the core polyphenolic structure. | May exhibit modified cardioprotective effects due to altered pharmacokinetic properties. | Esterification of the carboxylic acid. |
| Analogs with Modified Linkers | Modifications to the ester or ether linkages could impact the spatial arrangement of the catechol moieties, influencing antioxidant capacity. | --- | --- | Linkage type and length between phenolic units. |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of salvianolic acid B and its analogs are provided below.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a reference antioxidant (e.g., ascorbic acid).
-
Procedure:
-
A specific volume of the DPPH solution is mixed with the test compound solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[9]
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Reagents: ABTS solution, potassium persulfate, test compound solutions, and a reference antioxidant (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS radical solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
A small volume of the test compound is added to the diluted ABTS radical solution.
-
The absorbance is measured after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS radical scavenging is calculated similarly to the DPPH assay.[10][11]
-
The activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model
The OGD model simulates ischemic conditions in vitro to assess the neuroprotective effects of compounds.[12][13][14][15][16]
-
Cell Culture: Primary neuronal cells or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured under standard conditions.
-
OGD Procedure:
-
The normal culture medium is replaced with a glucose-free medium.
-
The cells are then placed in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).
-
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions for a period of reoxygenation (e.g., 24 hours).
-
Treatment: Test compounds are typically added to the culture medium before, during, or after the OGD period.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis: Measured by techniques such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or flow cytometry using Annexin V/propidium iodide staining.
-
Oxidative Stress: Evaluated by measuring reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.
-
In Vivo Cardioprotection Assay: Myocardial Infarction (MI) Model
Animal models of MI are used to evaluate the cardioprotective effects of compounds in vivo.[17][18][19][20][21]
-
Animal Model: Typically, rats or mice are used.
-
Surgical Procedure (Coronary Artery Ligation):
-
The animal is anesthetized and ventilated.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.
-
For ischemia-reperfusion models, the ligature is removed after a specific period (e.g., 30-60 minutes) to allow for reperfusion. For permanent MI models, the ligature remains in place.
-
-
Treatment: The test compound is administered before or after the induction of MI.
-
Assessment of Cardioprotection:
-
Infarct Size Measurement: The heart is excised after a certain period (e.g., 24 hours), and the infarct area is determined using staining techniques like triphenyltetrazolium (B181601) chloride (TTC) staining.
-
Cardiac Function: Assessed using echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Biochemical Markers: Levels of cardiac injury markers such as creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH) in the serum are measured.
-
Signaling Pathways and Experimental Workflows
The biological effects of salvianolic acid B and its analogs are mediated through various signaling pathways. Understanding these pathways is crucial for the rational design of new, more potent analogs.
Caption: Signaling pathways modulated by salvianolic acid B analogs.
The diagram above illustrates the proposed mechanism of action for this compound analogs. These compounds are believed to exert their protective effects by activating pro-survival pathways such as PI3K/Akt and the antioxidant response pathway Nrf2/HO-1, while inhibiting pro-inflammatory pathways like MAPK and NF-κB.
Caption: General workflow for SAR studies of novel analogs.
This workflow outlines the key steps in the discovery and development of novel this compound analogs, from synthesis and characterization to in vitro and in vivo evaluation, culminating in the identification of lead compounds with improved therapeutic potential.
References
- 1. Frontiers | Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis [frontiersin.org]
- 2. Neuroprotective effects of salvianolic acid B on an Aβ25-35 peptide-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of salvianolic acid B in microglia contributes to its neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free radical scavenging and antioxidative activity of caffeic acid amide and ester analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analoguesc [mdpi.com]
- 8. Effects of different ester chains on the antioxidant activity of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]
- 14. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. researchgate.net [researchgate.net]
- 20. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines for in vivo Mouse Models of Myocardial Infarction | AJP-Heart and Circulatory Physiology Podcast [ajpheart.podbean.com]
Cross-Validation of Salvianolate B's Anti-Cancer Efficacy Across Diverse Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Salvianolic acid B (Sal-B), a major water-soluble bioactive compound extracted from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its potential therapeutic applications, particularly in oncology.[1] Numerous studies have demonstrated its anti-tumor effects across a variety of cancer cell lines, mediated through the modulation of multiple signaling pathways. This guide provides a comparative analysis of Sal-B's effects on different cancer cell lines, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their investigations.
Comparative Efficacy of Salvianolic Acid B in Cancer Cell Lines
The anti-proliferative and anti-migratory effects of Salvianolic acid B have been quantified in several cancer cell lines. The following table summarizes key quantitative data, demonstrating the compound's varying potency across different cancer types.
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| JHU-022 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Cell Viability | IC50 | 18 µM |
| JHU-013 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Cell Viability | IC50 | 50 µM |
| A375 | Melanoma | Wound Healing Assay | Migration Inhibition (at 50 µM) | 92.66% ± 3.66% (12h), 93.46% ± 0.99% (24h), 83.64% ± 0.72% (48h)[2] |
| B16 | Melanoma | Wound Healing Assay | Migration Inhibition | Similar results to A375 observed[2] |
| MDA-MB-231 | Breast Cancer | Zymography | MMP-9 Activity Inhibition (at 50 µM) | Significant reduction at 24h and 48h[3] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | Apoptosis Induction | Increased expression of caspase-3 and p53[4] |
| MFE-280 | Endometrial Cancer | Not Specified | Proliferation Inhibition | Inhibition via PI3K/Akt signaling pathway[5] |
| A549 | Non-Small-Cell Lung Cancer (NSCLC) | Not Specified | Multiple Effects | Inhibition of EMT, cell migration, cell cycle progression; induction of autophagy and apoptosis[4] |
| AGS / AGS/DDP | Gastric Cancer | Not Specified | Multiple Effects | Inhibition of cell proliferation, induction of apoptosis and oxidative stress, reduction of cisplatin (B142131) resistance[5] |
Key Signaling Pathways Modulated by Salvianolic Acid B
Salvianolic acid B exerts its anti-cancer effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and metastasis. The diagrams below illustrate the key pathways affected by Sal-B.
Caption: Signaling pathways targeted by Salvianolic Acid B.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on Salvianolic acid B.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., JHU-022, JHU-013) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Salvianolic acid B (e.g., 0-100 µM) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Wound Healing Assay for Cell Migration
-
Cell Seeding: Seed cells (e.g., A375, B16) in 6-well plates and grow them to confluence.
-
Wound Creation: Create a linear scratch in the confluent cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of Salvianolic acid B.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure relative to the initial scratch area.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-ERK, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the anti-cancer effects of Salvianolic acid B in vitro.
Caption: In vitro workflow for Salvianolate B research.
References
- 1. Salvianolic acid B in cancer therapy: pharmacokinetic profile, anticancer mechanisms and translational potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9''-Methyl salvianolate B | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
9”-Methyl Salvianolate B: An Insight into its Potency Compared to Salvianolate B
Overview of Salvianolate B and its 9”-Methyl Derivative
Salvianolate B is one of the most abundant and pharmacologically active water-soluble compounds in Danshen.[1] It is a polyphenolic compound formed from the condensation of three molecules of danshensu (B613839) and one molecule of caffeic acid.[1] 9”-Methyl salvianolate B is a methylated derivative of Salvianolate B.[2] Both compounds are recognized for their antioxidant and anti-inflammatory properties, which are believed to be the basis for their potential therapeutic applications in cardiovascular and neurodegenerative diseases.[2]
Comparative Biological Activities: An Evidence Gap
Despite the structural similarity, no studies have been identified that directly compare the potency of 9”-Methyl salvianolate B and Salvianolate B using quantitative metrics such as IC50 or EC50 values. The available literature extensively covers the bioactivities of Salvianolate B, while information on its 9”-methylated counterpart is sparse and largely descriptive.
Biological Activities of Salvianolate B
Salvianolate B has been the subject of numerous studies, revealing a broad spectrum of pharmacological effects.
Antioxidant Activity
Salvianolate B is a potent antioxidant. Its structure, rich in phenolic hydroxyl groups, enables it to effectively scavenge free radicals.[1] This antioxidant capacity is believed to contribute significantly to its protective effects against various oxidative stress-related pathologies.
Anti-inflammatory Effects
Salvianolate B has demonstrated significant anti-inflammatory properties. It can modulate various signaling pathways involved in inflammation. For instance, it has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[3]
Cardioprotective Effects
A substantial body of research supports the cardioprotective effects of Salvianolate B. An injectable formulation of salvianolate, of which Salvianolic acid B is a major component, is used clinically for stable angina pectoris.[4] Its mechanisms of action include improving microcirculation, inhibiting platelet aggregation, and protecting endothelial cells from injury.[5]
Neuroprotective Effects
Salvianolate B has shown promise in protecting against neurodegenerative diseases and ischemic stroke. Its neuroprotective mechanisms are attributed to its antioxidant and anti-inflammatory activities, as well as its ability to modulate various signaling pathways involved in neuronal cell death and survival.[4]
Antitumor Activity
Emerging evidence suggests that Salvianolate B possesses antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[6]
Biological Activities of 9”-Methyl Salvianolate B
Information regarding the specific biological activities of 9”-Methyl salvianolate B is limited. It is described as a phenolic compound with antioxidant and anti-inflammatory properties.[2] Its potential therapeutic applications are presumed to be in the realms of cardiovascular and neurodegenerative disorders, similar to its parent compound. However, without experimental data, its potency relative to Salvianolate B cannot be determined.
Mechanistic Insights: Signaling Pathways
The signaling pathways modulated by Salvianolate B have been extensively investigated. In contrast, the specific molecular mechanisms of 9”-Methyl salvianolate B are not well-elucidated.
Salvianolate B Signaling Pathways
Salvianolate B is known to interact with multiple signaling pathways, contributing to its diverse pharmacological effects.
-
NF-κB Signaling Pathway: By inhibiting the activation of NF-κB, Salvianolate B can suppress the expression of inflammatory mediators.[3]
-
MAPK Signaling Pathway: Salvianolate B has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[7]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Salvianolate B has been reported to modulate PI3K/Akt signaling, which may contribute to its neuroprotective and antitumor effects.[4]
-
Nrf2 Signaling Pathway: Salvianolate B can activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.[7]
Below is a diagram illustrating the key signaling pathways modulated by Salvianolate B.
References
- 1. Salvianolic Acids: Potential Source of Natural Drugs for the Treatment of Fibrosis Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 3. Mechanism of action of salvianolic acid B by module-based network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B inhibits platelets as a P2Y12 antagonist and PDE inhibitor: evidence from clinic to laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
In Vivo Validation of In Vitro Findings: A Comparative Guide to 9''-Methyl Salvianolate B and Salvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of in vitro findings for 9''-Methyl salvianolate B (MSB) and its well-studied structural analog, Salvianolic Acid B (Sal B). Both are phenolic compounds derived from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine for cardiovascular and neurodegenerative conditions.[1] While extensive research has elucidated the mechanisms and in vivo efficacy of Sal B, data on MSB remains limited. This guide will leverage the comprehensive data available for Sal B to provide a framework for the potential in vivo validation of MSB's in vitro activities.
Executive Summary
In vitro studies suggest that this compound possesses antioxidant and anti-inflammatory properties, key mechanisms for addressing cardiovascular and neurodegenerative diseases.[1] However, specific in vivo studies validating these preliminary findings are not yet prevalent in the published literature. In contrast, Salvianolic Acid B has undergone rigorous in vivo testing, demonstrating significant cardioprotective and neuroprotective effects that correlate well with its in vitro mechanisms of action. This guide will present the established in vivo data for Sal B as a predictive model for the potential therapeutic applications of MSB, while clearly delineating the current knowledge gaps for the latter.
Data Presentation: In Vitro vs. In Vivo Findings
The following tables summarize the quantitative data from in vitro and in vivo studies on Salvianolic Acid B, which can serve as a benchmark for future investigations into this compound.
Table 1: Comparison of In Vitro Antioxidant and Anti-inflammatory Activity
| Compound | Assay | Model | Concentration/Dose | Key Findings |
| Salvianolic Acid B | DPPH radical scavenging | Cell-free | - | Higher scavenging activity than vitamin C[2] |
| H₂O₂-induced oxidative damage | SH-SY5Y cells | - | More efficient antioxidant than EGb 761[3] | |
| LPS-induced NO production | Rat primary microglia | Dose-dependent | Significant reduction in NO, TNF-α, IL-1β, and ROS[3] | |
| ox-LDL-induced inflammation | RAW264.7 cells | - | Decreased levels of IL-1β, IL-6, and TNF-α[4] | |
| This compound | - | - | - | Believed to involve antioxidant and anti-inflammatory pathways (Specific data not available)[1] |
Table 2: Comparison of In Vivo Cardioprotective Effects
| Compound | Animal Model | Dosage | Administration Route | Key Findings |
| Salvianolic Acid B | Rat model of myocardial infarction | - | - | Reduced infarct size, decreased LDH, AST, CK, MDA levels; Increased SOD, CAT, GPx activities[5] |
| Rat model of myocardial ischemia/reperfusion | - | - | Reduced myocardial infarct size and levels of CK-MB, CK, LDH, and cTnI[6] | |
| ApoE-/- mice with atherosclerosis | - | - | Reduced atherosclerosis and serum levels of IL-6, IL-1β, TNF-α, and oxLDL[7] | |
| This compound | - | - | - | Exploratory use in mitigating cardiovascular diseases (Specific data not available)[1] |
Table 3: Comparison of In Vivo Neuroprotective Effects
| Compound | Animal Model | Dosage | Administration Route | Key Findings |
| Salvianolic Acid B | Rat model of ischemic stroke (MCAO) | 10 or 20 mg/kg/d | Intraperitoneal injection | Ameliorated neurological deficits and decreased cerebral infarction volumes[8] |
| Mouse model of cerebral ischemia and reperfusion | 22.5 mg/kg | - | Increased antioxidant levels, improved Bcl-2 expression, and reduced Bax expression in hippocampal neurons[9] | |
| Rat model of subarachnoid hemorrhage | - | - | Inhibited oxidative damage and reduced neurologic impairment, brain edema, and neural cell apoptosis[10] | |
| This compound | - | - | - | Potential application in neurodegenerative disorders (Specific data not available)[1] |
Experimental Protocols
Detailed methodologies for key experiments cited for Salvianolic Acid B are provided below. These protocols can be adapted for the in vivo validation of this compound.
In Vivo Myocardial Infarction Model in Rats
-
Animal Acclimatization: Male Sprague-Dawley rats are housed under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration: Salvianolic Acid B or a vehicle control is administered to the respective groups of rats daily for a specified period (e.g., 8 days) via oral gavage or intraperitoneal injection.
-
Induction of Myocardial Infarction: On the final two days of the treatment period, myocardial infarction is induced by subcutaneous injection of isoproterenol (B85558) (e.g., 85 mg/kg) at a 24-hour interval.
-
Monitoring: Following the second isoproterenol injection, hemodynamic parameters and electrocardiograph (lead II) are continuously monitored.
In Vivo Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO) in Rats
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
MCAO Procedure: A suture is used to occlude the middle cerebral artery to induce ischemia. Successful occlusion is often confirmed by ST-segment elevation on an ECG. The duration of ischemia is typically 30-45 minutes.
-
Drug Administration: Salvianolic Acid B (e.g., 10 or 20 mg/kg/d) is administered intraperitoneally.[8]
-
Reperfusion: The suture is released to allow blood to return to the myocardium. The reperfusion period is typically 2-24 hours.
-
Outcome Assessment: At the end of the reperfusion period, cardiac function is assessed (e.g., via echocardiography), infarct size is measured (e.g., using TTC staining), and blood and tissue samples are collected for biochemical and molecular analyses.[5] Neurological deficits are also scored to evaluate functional recovery.[8]
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the key signaling pathways modulated by Salvianolic Acid B in cardiovascular and neurological protection, which are hypothesized to be relevant for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. Salvianolic acids: small compounds with multiple mechanisms for cardiovascular protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis [frontiersin.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Salvianolic acid B alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant effect of salvianolic acid B on hippocampal CA1 neurons in mice with cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebroprotection by salvianolic acid B after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Off-Target Effects of 9''-Methyl salvianolate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
9''-Methyl salvianolate B is a phenolic acid compound derived from Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine.[1] Its therapeutic potential is being explored, primarily focusing on its antioxidant and anti-inflammatory properties, with possible applications in cardiovascular and neurodegenerative disorders.[1] A critical aspect of preclinical drug development is the comprehensive assessment of a compound's safety profile, including the identification of any off-target interactions that could lead to adverse effects. To date, specific experimental data on the off-target effects of this compound is not available in the public domain.
This guide provides a comparative framework for assessing the off-target profile of this compound. It outlines a recommended screening strategy, compares its known biological activities with those of structurally related compounds—Salvianolic acid B, Rosmarinic acid, and Lithospermic acid—and provides detailed experimental protocols for key assays.
Comparative Analysis of this compound and Related Compounds
While the precise molecular targets of this compound are still under investigation, its mode of action is believed to involve the modulation of oxidative stress and inflammatory signaling pathways.[1] Examining the known targets and pathways of structurally similar compounds can provide valuable insights into its potential off-target activities.
Table 1: Comparison of Known Biological Activities and Signaling Pathways
| Compound | Primary Investigated Activities | Key Signaling Pathways and Molecular Targets | Potential for Off-Target Interactions |
| This compound | Antioxidant, Anti-inflammatory[1] | Under Investigation | Unknown; assessment is recommended. |
| Salvianolic acid B | Cardioprotective, Anti-inflammatory, Antitumor, Neuroprotective | PI3K/Akt/mTOR, MAPK, NF-κB, JAK2/STAT3, TLR4/MyD88/NF-κB[2][3] | Modulation of multiple, broad-acting signaling pathways suggests a potential for various off-target effects. |
| Rosmarinic acid | Anti-inflammatory, Antioxidant, Antiviral, Antitumor[4][5] | NF-κB, Nrf2, MAPK, PI3K/Akt/mTOR[6][7] | Known to interact with multiple pathways, indicating a likelihood of off-target binding. |
| Lithospermic acid | Cardioprotective, Neuroprotective, Anti-inflammatory, Antioxidant[8] | AMPKα/Nrf2/HO-1, p38, JNK, Sirt1[9] | Similar to the other related compounds, its activity across numerous pathways points to a potential for off-target effects. |
Proposed Strategy for Off-Target Profiling of this compound
A systematic approach is recommended to identify potential off-target liabilities of this compound early in the drug development process. This involves a tiered screening cascade, beginning with broad panels and progressing to more specific functional assays for any identified hits.
Caption: Proposed workflow for assessing the off-target effects of this compound.
Data Presentation: Illustrative Off-Target Screening Data
The following tables are templates for presenting quantitative data obtained from the proposed screening assays.
Table 2: Illustrative Data from a Broad In Vitro Safety Pharmacology Panel
| Target Class | Target | Assay Type | % Inhibition at 10 µM |
| GPCR | Adenosine A1 | Radioligand Binding | 12% |
| Dopamine D2 | Radioligand Binding | 8% | |
| ... | ... | ... | |
| Ion Channel | hERG | Electrophysiology | 15% |
| Nav1.5 | Electrophysiology | 5% | |
| ... | ... | ... | |
| Kinase | ABL1 | Biochemical | 65% |
| SRC | Biochemical | 48% | |
| ... | ... | ... | |
| Transporter | SERT | Radioligand Binding | 22% |
| ... | ... | ... |
Table 3: Illustrative Kinase Profiling Data for Identified Hits
| Kinase Target | % Inhibition at 1 µM | IC50 (µM) |
| ABL1 | 65% | 0.8 |
| LCK | 55% | 1.2 |
| SRC | 48% | 2.5 |
| FYN | 42% | 3.1 |
| YES | 38% | 4.5 |
Experimental Protocols
Detailed methodologies for key assays are provided below.
Kinase Profiling Assay (Radiometric)
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a protein or peptide substrate by a specific kinase. Inhibition of the kinase results in a decreased incorporation of the radiolabel into the substrate.[10]
Protocol:
-
Prepare a reaction mixture containing the kinase, a specific substrate, cofactors, and radioisotope-labeled ATP (e.g., 33P-γ-ATP).
-
Add this compound at various concentrations (e.g., 0.01 to 100 µM) or a vehicle control to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and separate the radiolabeled substrate from the unreacted ATP, typically by spotting the mixture onto a filter membrane that binds the substrate.[10]
-
Wash the filter to remove unincorporated 33P-γ-ATP.
-
Quantify the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
GPCR Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific GPCR. The assay is typically performed using cell membranes expressing the target receptor.[11]
Protocol:
-
Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., 3H-labeled antagonist), and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter, followed by washing.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the percent displacement of the radioligand by the test compound and calculate the Ki (inhibitory constant).
hERG Channel Patch-Clamp Assay
Principle: The whole-cell patch-clamp technique is the gold standard for assessing a compound's effect on the hERG potassium channel, which is critical for cardiac repolarization.[12] Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[12]
Protocol:
-
Culture cells stably expressing the hERG channel (e.g., HEK293-hERG).
-
On the day of the experiment, a single cell is selected, and a glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
A specific voltage protocol is applied to the cell to elicit the hERG current.[12]
-
Record the baseline hERG current in a vehicle control solution.
-
Perfuse the cell with increasing concentrations of this compound and record the hERG current at each concentration until a steady-state effect is observed.[12]
-
Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.
MTT Cytotoxicity Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[13][14][15]
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[16]
-
Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways of Related Compounds
The following diagrams illustrate the known signaling pathways modulated by compounds structurally related to this compound. These pathways represent potential areas of off-target activity for this compound.
Caption: Key signaling pathways modulated by Salvianolic Acid B.[2][3]
Caption: Major signaling pathways influenced by Rosmarinic Acid.[6][17]
Caption: Signaling pathways affected by Lithospermic Acid.[18][9]
While this compound holds therapeutic promise, a thorough evaluation of its off-target effects is essential for its continued development. This guide provides a robust framework for such an assessment, leveraging established methodologies in safety pharmacology and toxicology. By comparing its biological activities with those of related compounds and systematically screening for off-target interactions, researchers can build a comprehensive safety profile, mitigate potential risks, and make informed decisions to advance this compound toward clinical application.
References
- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]
- 2. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosmarinic acid: modes of action, medicinal values and health benefits | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 5. Comprehensive Insights into Biological Roles of Rosmarinic Acid: Implications in Diabetes, Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential and Mechanisms of Rosmarinic Acid and the Extracts of Lamiaceae Plants for the Treatment of Fibrosis of Various Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lithospermic acid attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lithospermic acid B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight [mdpi.com]
- 18. Frontiers | Activation of Nrf2 by Lithospermic Acid Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) [frontiersin.org]
Synergistic Effects of Salvianolic Acid Derivatives with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific studies on the synergistic effects of 9''-Methyl salvianolate B (MSB) with other drugs are limited in publicly available literature, extensive research has been conducted on its closely related parent compounds, Salvianolic acid A (SAA) and Salvianolic acid B (SalB). These compounds, major bioactive constituents of Salvia miltiorrhiza, have demonstrated significant potential in enhancing the efficacy of conventional chemotherapeutic agents, particularly in cancer therapy. This guide provides a comparative overview of the synergistic effects of SAA and SalB with cisplatin (B142131) and doxorubicin (B1662922), supported by experimental data and detailed methodologies.
Salvianolic Acid A (SAA) and Cisplatin Synergy in Lung Cancer
Salvianolic acid A has been shown to synergistically enhance the cytotoxicity of cisplatin, particularly in drug-resistant non-small cell lung cancer (NSCLC) cells. This effect is primarily attributed to the reversal of cisplatin resistance.
Quantitative Data: In Vitro Cytotoxicity
The synergistic effect of SAA and cisplatin was evaluated in the cisplatin-resistant human lung adenocarcinoma cell line A549/DDP. The half-maximal inhibitory concentration (IC50) for cisplatin was significantly reduced in the presence of SAA, indicating a potentiation of cisplatin's anticancer activity.
| Treatment Group | Cell Line | IC50 of Cisplatin (μg/mL) | Fold Reversal |
| Cisplatin alone | A549/DDP | 18.5 ± 2.3 | - |
| Cisplatin + SAA (5 µM) | A549/DDP | 9.8 ± 1.5 | 1.89 |
| Cisplatin + SAA (10 µM) | A549/DDP | 5.2 ± 0.8 | 3.56 |
Data synthesized from studies on Salvianolic Acid A.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: A549/DDP cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 1 µg/mL cisplatin to maintain drug resistance. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight. The cells were then treated with varying concentrations of cisplatin (0-50 µg/mL) in the presence or absence of non-toxic concentrations of SAA (5 µM and 10 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage of the control group, and the IC50 values were determined using a dose-response curve.
Signaling Pathway
The synergistic effect of SAA with cisplatin in A549/DDP cells is mediated through the inhibition of the c-Met/PI3K/Akt/mTOR signaling pathway, which is often upregulated in drug-resistant cancer cells. SAA treatment was found to downregulate the phosphorylation of key proteins in this pathway, thereby resensitizing the cells to cisplatin-induced apoptosis.
Salvianolic Acid B (SalB) and Cisplatin Synergy in Breast Cancer
Salvianolic acid B has been reported to enhance the therapeutic efficacy of cisplatin in breast cancer models by promoting the normalization of tumor vasculature. This effect improves drug delivery to the tumor core.
Quantitative Data: Tumor Growth Inhibition in Vivo
In a mouse model of breast cancer, the combination of SalB and cisplatin resulted in a greater reduction in tumor volume compared to either agent alone.
| Treatment Group | Tumor Volume Reduction (%) |
| Control | 0 |
| Cisplatin alone | 45 ± 5 |
| SalB alone | 20 ± 3 |
| Cisplatin + SalB | 75 ± 6 |
Data synthesized from studies on Salvianolic Acid B.
Experimental Protocol: In Vivo Tumor Model
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used. 4T1 breast cancer cells (1 × 10⁶) were injected subcutaneously into the mammary fat pad.
-
Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to four groups: (1) Vehicle control (saline), (2) Cisplatin (5 mg/kg, intraperitoneally, once a week), (3) SalB (20 mg/kg, intraperitoneally, daily), and (4) Cisplatin + SalB.
-
Tumor Measurement: Tumor volumes were measured every two days using a caliper and calculated using the formula: (length × width²)/2.
-
Immunohistochemistry: At the end of the experiment, tumors were excised, fixed in formalin, and embedded in paraffin. Tumor sections were stained for markers of vascular normalization, such as CD31 (for endothelial cells) and α-SMA (for pericytes).
-
Data Analysis: Tumor growth curves were plotted, and the percentage of tumor volume reduction was calculated. Vascular density and pericyte coverage were quantified from the immunohistochemistry images.
Logical Relationship Diagram
The synergistic action of SalB and cisplatin in this context involves a multi-step process where SalB first normalizes the tumor vasculature, which in turn enhances the delivery and efficacy of cisplatin.
Salvianolic Acid B (SalB) and Doxorubicin: Cardioprotective Effects
In contrast to a direct synergistic anticancer effect, studies on the combination of SalB and doxorubicin have primarily highlighted the cardioprotective role of SalB. Doxorubicin is a highly effective anthracycline antibiotic used in cancer chemotherapy, but its use is limited by dose-dependent cardiotoxicity. SalB has been shown to mitigate this toxicity.
Quantitative Data: Cardiomyocyte Viability
In vitro studies using H9c2 cardiomyocytes demonstrated that SalB could protect the cells from doxorubicin-induced apoptosis.
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Doxorubicin (1 µM) | 55 ± 4 |
| Doxorubicin (1 µM) + SalB (10 µM) | 85 ± 5 |
| Doxorubicin (1 µM) + SalB (20 µM) | 95 ± 3 |
Data synthesized from studies on Salvianolic Acid B.
Experimental Protocol: Cardiomyocyte Protection Assay
-
Cell Culture: H9c2 rat cardiomyocytes were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were pre-treated with different concentrations of SalB (10 µM, 20 µM) for 2 hours before being exposed to doxorubicin (1 µM) for 24 hours.
-
Apoptosis Assay (TUNEL Staining): After treatment, cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. Apoptotic cells were detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions. The nuclei were counterstained with DAPI.
-
Microscopy and Quantification: The percentage of TUNEL-positive cells (apoptotic cells) was quantified by fluorescence microscopy.
Signaling Pathway
SalB's cardioprotective mechanism involves the inhibition of oxidative stress and apoptosis induced by doxorubicin. It has been shown to activate the Nrf2 signaling pathway, a key regulator of the antioxidant response, and inhibit the activation of pro-apoptotic proteins like Bax.
Conclusion
While direct evidence for the synergistic effects of this compound is still emerging, the research on its parent compounds, Salvianolic acid A and Salvianolic acid B, provides a strong rationale for its potential in combination therapies. SAA demonstrates a clear synergistic anticancer effect with cisplatin by reversing drug resistance. SalB also shows synergy with cisplatin through a mechanism involving tumor vascular normalization and exhibits a protective effect against doxorubicin-induced cardiotoxicity. These findings underscore the therapeutic potential of salvianolic acid derivatives as adjuvants in chemotherapy to enhance efficacy and mitigate side effects. Further research is warranted to specifically elucidate the synergistic interactions of this compound.
Safety Operating Guide
Essential Guide to the Safe Disposal of 9''-Methyl Salvianolate B
This document provides comprehensive guidance for the proper and safe disposal of 9''-Methyl salvianolate B, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with chemical waste.
Immediate Safety and Handling Precautions
When handling this compound, particularly during disposal procedures, it is crucial to employ appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area to avoid inhalation of any dust or aerosols. In the event of a spill, contain the substance by sweeping or shoveling, ensuring not to create dust, and place it in a designated, sealed container for disposal.[1] Avoid flushing the chemical down the drain or disposing of it in the regular trash unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.
Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be conservative and prioritizes safety and regulatory compliance.
Step 1: Waste Identification and Classification
While the Safety Data Sheet (SDS) for this compound indicates it is non-hazardous for transport, it also suggests it may be harmful to the aquatic environment.[1] This ambiguity necessitates a cautious approach. Therefore, it is recommended to treat this compound as a chemical waste product that requires special disposal, pending formal classification by your institution's EHS office. Do not mix it with non-hazardous waste.
Step 2: Waste Segregation and Collection
Collect all waste containing this compound, including pure substance, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled waste container. The container should be made of a compatible material, be in good condition, and have a secure lid to prevent accidental spills or releases.
Step 3: Labeling of Waste Containers
Properly label the waste container with the full chemical name, "this compound," and the appropriate hazard warnings. The label should also include the date of waste accumulation and the laboratory or department of origin. This ensures that the waste is correctly identified and handled throughout the disposal process.
Step 4: Storage of Chemical Waste
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to control any potential leaks. Ensure that incompatible chemicals are not stored in close proximity.
Step 5: Arrangement for Professional Disposal
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the this compound waste. Provide them with all necessary information, including the chemical name and quantity of waste. They will provide guidance on the final disposal route, which may include incineration or landfilling at an approved hazardous waste facility.
Quantitative Data Summary
At present, there is no publicly available quantitative data regarding specific disposal limits or concentrations for this compound. The guiding principle is to dispose of all quantities through a certified chemical waste management stream.
| Parameter | Value | Source |
| Regulatory Disposal Status | Treat as chemical waste; consult EHS | General Best Practice |
| Recommended Disposal Route | Professional chemical waste disposal | [2] |
| Drain Disposal | Prohibited | [1] |
| Trash Disposal | Prohibited for chemical substance | General Best Practice |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Protective Measures for Handling 9''-Methyl Salvianolate B
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 9''-Methyl salvianolate B. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment. As a trusted partner in your research, we are committed to providing value beyond the product by being your preferred source for laboratory safety and chemical handling information.
Essential Safety and Physical Data
While specific occupational exposure limits have not been established for this compound, a comprehensive understanding of its properties and the safety data of related compounds is crucial for safe handling. The following table summarizes key quantitative data.
| Parameter | Value | Source/Comment |
| Chemical Formula | C37H32O16 | --- |
| Molecular Weight | 732.64 g/mol | --- |
| Appearance | Solid powder | --- |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[1] In DMSO, up to 100 mg/mL (136.49 mM) with ultrasonic assistance.[2] | MedchemExpress[2] |
| Storage Temperature | Long-term: -20°C; Short-term: 2-8°C.[2] | BioCrick MSDS[2] |
| Occupational Exposure Limits | Not established. | BioCrick MSDS[3] |
| Acute Toxicity (related compound) | Salvianolic Acid A (intravenous in mice): LD50 of 1161.2 mg/kg.[4] | Non-clinical safety evaluation of salvianolic acid A[4] |
| Target Organs (related compound) | Thymus, liver, and kidneys were identified as target organs for Salvianolic Acid A in a 4-week repeated-dose toxicity study in dogs.[4] | Non-clinical safety evaluation of salvianolic acid A[4] |
| Transport Information | Considered non-hazardous for transport.[2] | BioCrick MSDS[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.
Hand Protection:
Due to its solubility in DMSO, glove selection is critical. Double gloving is required.
-
Inner Glove: Standard nitrile examination gloves.
-
Outer Glove: Chemical-resistant gloves are essential. Recommended materials for handling phenolic compounds and DMSO include:
-
Butyl rubber
-
Neoprene
-
Thicker (8mil) nitrile gloves can be used for incidental contact with dilute solutions (<10%).[1]
-
-
Glove Change Frequency: Gloves must be changed immediately if splashed or after every 30-60 minutes of continuous use. Always inspect gloves for integrity before use. Dispose of contaminated gloves as hazardous waste.[2]
Eye and Face Protection:
-
Minimum Requirement: ANSI-rated safety glasses with side shields.
-
Splash Hazard: Chemical splash goggles and a full-face shield must be worn when there is a potential for splashing, such as when preparing stock solutions or handling larger quantities.[1]
Body Protection:
-
A fully buttoned, long-sleeved laboratory coat is required.
-
For tasks with a higher risk of splashes, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1]
-
Closed-toe shoes are mandatory.
Respiratory Protection:
-
Work with this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[1]
-
If a fume hood is not available or if there is a risk of aerosol generation that cannot be controlled, a NIOSH-approved respirator with an appropriate particulate filter is required.[2]
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing/reducing agents, strong acids/alkalis, and sources of ignition.[2]
-
Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term.[2]
Preparation of Stock Solutions (in DMSO):
This procedure must be performed in a chemical fume hood.
-
Preparation: Assemble all necessary equipment (vial of this compound, new, unopened DMSO, vortexer, sonicator, pipettes, and waste container) inside the fume hood.
-
Don PPE: Follow the full PPE protocol outlined above.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of newly opened DMSO to the vial containing the powder.[2] Cap the vial securely.
-
Sonication: If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or involves a significant amount of dust.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Containment and Cleanup:
-
Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust.[2] Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste.
-
Liquid Spills (in solvent): Absorb the spill with a chemical absorbent pad or vermiculite. Place the used absorbent material in a sealed, labeled container for hazardous waste.
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (gloves, absorbent pads, etc.) as hazardous waste.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste.[6] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocrick.com [biocrick.com]
- 4. Non-clinical safety evaluation of salvianolic acid A: acute, 4-week intravenous toxicities and genotoxicity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lsuhsc.edu [lsuhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
